Entospletinib (GS-9973) is a small molecule that acts as a highly selective, adenosine triphosphate (ATP)-competitive inhibitor of Syk [1] [2]. Syk is a cytoplasmic non-receptor protein tyrosine kinase expressed predominantly in hematopoietic cells, including B cells, macrophages, and neutrophils [2]. Its key mechanistic roles are summarized below:
Research and trials have demonstrated the efficacy of this compound across various conditions, supported by quantitative data.
Table 1: Efficacy of this compound in Clinical and Preclinical Studies
| Condition / Disease Model | Study Type / Model | Key Efficacy Findings | Source |
|---|
| Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Phase 2 clinical trial (n=41) | • Objective Response Rate (ORR): 61.0% • 24-week Progression-free Survival (PFS) rate: 70.1% • Median PFS: 13.8 months • 94.9% of patients achieved reduction in adenopathy. | [1] [2] | | Indolent Non-Hodgkin Lymphoma (NHL) | Phase 2 clinical trial (e.g., Follicular Lymphoma, Marginal Zone Lymphoma) | • ORR: 13.0% (including one Complete Response). • Median PFS: 5.5 months. | [2] | | Graft-versus-Host Disease (GVHD) | Preclinical mouse model | • Survival: 60% survival at day +120 vs. 10% in placebo. • Clinical Signs: Dramatic improvement in eye and skin GVHD scores. • Reduced infiltration of SYK+ immune cells in target tissues. | [4] | | KMT2A-Rearranged Acute Leukemias | Preclinical patient-derived xenograft (PDX) models of infant Acute Lymphoblastic Leukemia (ALL) | • Inhibited leukemia proliferation as monotherapy. • Combination Therapy: Enhanced anti-leukemic effects when combined with vincristine chemotherapy or the MEK inhibitor selumetinib. | [3] | | Experimental Autoimmune Arthritis | Preclinical mouse model (K/BxN serum-transfer arthritis) | • Dose-dependently decreased clinical signs of joint inflammation (ankle thickness, clinical score). • Reduced local neutrophil accumulation and cytokine levels. | [5] |
Emerging research has begun to elucidate potential resistance mechanisms to SYK inhibition.
The following diagram synthesizes the primary mechanism of action and the documented resistance pathways:
This diagram illustrates how this compound inhibits Syk to block oncogenic signaling, and the compensatory pathways cells activate to develop resistance.
The following methodology is based on a pivotal phase 2 trial that investigated this compound in relapsed or refractory hematologic malignancies [1].
1. Study Design and Eligibility
2. Dosing and Administration
3. Assessments and Endpoints
This compound represents a targeted therapeutic strategy with a well-defined mechanism centered on selective Syk inhibition. Its clinical activity is most established in relapsed/refractory CLL, with expanding preclinical evidence supporting its potential in AML, ALL, GVHD, and autoimmune conditions.
The future clinical utility of this compound appears to lie in rational combination therapies. As resistance mechanisms often involve parallel signaling pathways, combining this compound with agents like chemotherapy, MEK inhibitors, or even glucocorticoids may overcome resistance and improve outcomes [3] [6] [7]. Ongoing research continues to refine its role in the treatment landscape for hematologic cancers and inflammatory diseases.
Entospletinib is a highly selective, reversible, and adenosine triphosphate (ATP)-competitive inhibitor of SYK, with a dissociation constant (Kd) of 7.6 nM [1] [2]. SYK is a cytoplasmic tyrosine kinase expressed predominantly in hematopoietic cells.
The diagram below illustrates the core signaling pathway targeted by this compound and the compensatory mechanisms that can arise in resistance.
Figure 1: SYK Signaling Pathway and this compound Mechanism. this compound inhibits SYK, a key node in B-cell receptor and immunoreceptor signaling. In resistant states, compensatory pathways like IL-3 signaling and TNFα/NF-κB activation can re-activate downstream survival and inflammatory signals [3].
To help you design studies, here are detailed methodologies from key research contexts.
This protocol is adapted from studies investigating this compound resistance and glucocorticoid sensitivity [3].
1. Cell Line Modeling:
IL3, NR3C1 (glucocorticoid receptor)) using standard methods (e.g., lipofection) to validate resistance mechanisms.2. Drug Sensitivity Screening:
3. Mechanistic Analysis (Western Blot):
4. Transcriptomic Analysis (RNA-seq):
This protocol is based on the study of this compound in a mouse model of acute kidney injury [4].
1. Animal Model:
2. Dosing Regimen:
3. Endpoint Analysis:
Data from a first-in-human study in healthy volunteers provides a foundation for dosing in research.
| Parameter | Findings |
|---|---|
| Half-life | 9 - 15 hours [1] |
| Dosing | 400 mg twice daily (BID) established as the recommended Phase 2 dose (RP2D) [5] [6] |
| Absorption | Solubility-limited absorption; exposures plateau at doses ≥600 mg BID [1] |
| Target Engagement | At 600 mg BID: >90% CD63 inhibition (peak) and >60% (trough); >70% pSYK inhibition (peak) and >50% (trough) [1] |
The safety profile of this compound is characterized by manageable, on-target effects.
Based on the current evidence, future research on this compound will likely focus on:
HOXA9/MEIS1 expression in AML, to enrich for patient populations most likely to respond [6].
Entospletinib exerts its effects by specifically targeting SYK, a cytoplasmic non-receptor tyrosine kinase critical for immunoreceptor signaling [1].
Figure 1: Core SYK signaling pathway and this compound inhibition. SYK transmits signals from immunoreceptors (BCR, FCR, CLEC) via downstream pathways; this compound blocks SYK activation.
This compound's efficacy has been evaluated through various experimental models, from in vitro studies to in vivo disease models.
The workflow for the in vivo kidney study can be summarized as follows:
Figure 2: Experimental workflow for in vivo kidney disease modeling. This compound effects are evaluated in mouse IRI model using multi-omics and cellular analyses.
The transition from preclinical models to clinical studies has established the therapeutic potential and safety profile of this compound.
| Aspect | Findings |
|---|---|
| Clinical Efficacy (Hematologic Cancers) | In a phase II trial for relapsed/refractory CLL, this compound monotherapy (800 mg twice daily) showed an Overall Response Rate (ORR) of 61% and a median Progression-Free Survival (PFS) of 13.8 months [6] [7]. |
| Safety & Tolerability | Generally well-tolerated. Common adverse events include diarrhea, nausea, fatigue; serious events include dyspnea and pneumonia. Grade 3/4 lab abnormalities include neutropenia and elevated liver transaminases [6] [7]. |
| Pharmacodynamic Biomarkers | Doses ≥600 mg twice daily provide >90% inhibition of ex vivo anti-IgE-stimulated CD63 on basophils at peak, and >60% at trough [6]. |
| Resistance Mechanisms (in AML) | Acquired resistance is linked to upregulation of inflammatory pathways (TNFα/NF-κB) and NR3C1 (glucocorticoid receptor). Overexpression of IL-3 can promote resistance [3] [4]. |
Entospletinib is an adenosine triphosphate competitive inhibitor of Syk with high selectivity, acting as a key intermediary in the B-cell receptor signaling pathway [1]. The diagram below illustrates the core BCR signaling pathway and where this compound acts.
Syk is primarily expressed in hematopoietic cells and is a critical signaling node not only for the BCR but also for other immune receptors like Fc receptors and integrins [1]. By inhibiting Syk, this compound disrupts downstream survival signals, leading to reduced secretion of chemokines like CCL3 and CCL4, and causes malignant B-cells to mobilize from protective tissue microenvironments into the bloodstream, where they undergo cell death [2] [1].
Clinical trials of this compound monotherapy have shown varying efficacy across different B-cell malignancies. The table below summarizes key efficacy data from phase II studies.
| Malignancy | Response Rate | Progression-Free Survival (PFS) | Key Findings |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) [1] | 61.0% (Partial Response) | Median PFS: 13.8 months | 94.9% of patients achieved a reduction in lymph node size. |
| Indolent Non-Hodgkin Lymphoma (iNHL) [1] | 13.0% (1 CR, 7 PR) | Median PFS: 5.5 months | Includes follicular lymphoma, lymphoplasmacytoid lymphoma, and marginal zone lymphoma. |
| Diffuse Large B-Cell Lymphoma (DLBCL) [3] | 0% (No CR or PR) | Median PFS: 1.5 months | 22% of evaluable patients had some reduction in tumor burden, though it did not meet formal response criteria. |
| Mantle Cell Lymphoma (MCL) [1] | Information not specified in search results as "modest activity". | Information not specified in search results. | Further development in NHL may focus on combination regimens. |
This compound is generally well-tolerated, with a safety profile considered acceptable for its clinical context [1].
To evaluate the efficacy of this compound in a disease model, the following methodology from a recent study on kidney injury can serve as a template for in vivo investigation [4]:
Research into this compound has expanded beyond hematologic cancers and uncovered potential resistance pathways. The diagram below summarizes an identified resistance mechanism in AML models.
| Parameter | Summary of Findings | Key Details |
|---|---|---|
| Plasma Half-Life | 9-15 hours (median) [1] [2] [3] | Supports twice-daily (BID) oral dosing. |
| Absorption & Exposure | Exposure (AUC & C~max~) increases less than proportionally with dose; plateaus at doses ≥600 mg BID [1] [3] | Suggests solubility-limited absorption at higher doses. |
| Dosing & Target Coverage | Doses ≥600 mg BID provide >50% target coverage at trough concentrations [1] | Based on inhibition of phosphorylated SYK (pSYK) biomarker. |
| Key Pharmacodynamic Effects | >90% CD63 inhibition at peak concentrations; >60% at trough [1] [3] | Corresponding pSYK inhibition was >70% at peak and >50% at trough. |
The data above was characterized through the following rigorous clinical study designs and laboratory methods.
Safety was evaluated through continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), physical examinations, vital signs, and 12-lead electrocardiograms (ECGs) [3].
The following diagram illustrates the B-cell receptor signaling pathway and the mechanism by which this compound exerts its effect.
SYK inhibition by this compound blocks BCR-mediated signaling [1] [4].
The following table summarizes the key pharmacodynamic (PD) parameters of Entospletinib in healthy volunteers, as established through its inhibition of CD63 expression and SYK phosphorylation (pSYK). The data show that the effect is both dose-dependent and exposure-dependent [1] [2].
| PD Marker | PD Measure | Dosing Condition | Peak Effect (at Cmax) | Trough Effect (at Ctrough) |
|---|---|---|---|---|
| CD63 Expression | Functional inhibition of basophil activation | ≥600 mg twice daily | >90% inhibition | >60% inhibition |
| pSYK (Y525) | Direct inhibition of SYK phosphorylation | ≥600 mg twice daily | >70% inhibition | >50% inhibition |
The diagram below illustrates the mechanistic pathway through which this compound elicits its pharmacodynamic effects, leading to the inhibition of the CD63 and pSYK biomarkers.
The quantitative data in the table above were generated using specific, validated ex vivo and biochemical assays. Here are the detailed methodologies for each.
This functional assay measures the inhibition of basophil activation, a process dependent on SYK signaling [1].
This direct biochemical assay measures the inhibition of SYK phosphorylation itself [1].
The pharmacodynamic effects are closely linked to drug exposure [1].
Entospletinib exerts its effects by inhibiting SYK, a central cytoplasmic protein tyrosine kinase that acts as a proximal intermediary in multiple signaling pathways.
The following diagram illustrates the key signaling pathways mediated by SYK and the point of inhibition by this compound.
SYK integrates signals from multiple immune receptors, and its inhibition by this compound blocks key pro-survival and inflammatory pathways.
The efficacy of this compound has been evaluated across various disease models. The table below consolidates key quantitative findings from preclinical and clinical studies.
| Disease Model / Context | Key Experimental Finding | Quantitative Result / Correlation |
|---|---|---|
| KMT2A-rearranged (KMT2A-r) ALL (Preclinical PDX models) | In vivo inhibition of leukemia proliferation with this compound monotherapy [1] | Enhanced activity in combination with vincristine. NRAS/KRAS mutations conferred resistance [1]. |
| SYK Inhibitor-Resistant AML | Increased sensitivity to glucocorticoids (e.g., dexamethasone) in resistant cells vs. naive cells [2] | IC50 for dexamethasone:
For researchers aiming to investigate this compound, here are detailed methodologies for key experiments cited in the literature.
This protocol is based on the chemical library screen used to identify drug sensitivities in SYK inhibitor-resistant AML cells [2].
This method details the evaluation of this compound, alone and in combination, in infant ALL PDX models [1].
This protocol describes the use of this compound in an autoantibody-induced inflammatory disease model [3].
Understanding resistance is critical for clinical development. Key mechanisms identified in research settings include:
The following diagram summarizes the documented resistance mechanisms to SYK inhibition.
Resistance to this compound can arise from alternative pathway activation, while a resulting vulnerability to glucocorticoids is observed.
This compound represents a valuable tool for selectively probing SYK-dependent biology. Current evidence suggests its most promising therapeutic application may lie in combination regimens:
Future research should focus on validating these combination strategies in clinical settings and further elucidating the molecular links between SYK inhibition, inflammatory signaling, and glucocorticoid sensitivity.
For the multiple ascending dose (MAD) portion, subjects received entospletinib or placebo twice daily for 7 days. Pharmacokinetic blood samples were collected on Day 1 and Day 7 at pre-specified time points. Key PK parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) were calculated [1].
The pharmacodynamic assessment used two biomarkers in blood samples [1]:
The table below summarizes the quantitative outcomes from the FIH study.
| Parameter / Finding | Result / Value |
|---|---|
| Safety & Tolerability | Generally well-tolerated over a 48-fold dose range. Adverse events (AEs) were generally mild to moderate. No AE-driven study drug discontinuations [1]. |
| Pharmacokinetics (PK) | |
| - Plasma Half-life | 9–15 hours [1] |
| - Exposure Plateau | Reached at doses ≥600 mg twice daily, suggesting solubility-limited absorption [1] |
| Pharmacodynamics (PD) | |
| - CD63 Inhibition (at ≥600 mg BID) | >90% at peak (Cmax); >60% at trough (Cmin) concentrations [1] |
| - pSYK Inhibition (at ≥600 mg BID) | >70% at peak; >50% at trough concentrations [1] |
The diagram below illustrates the rationale for targeting SYK with this compound and the pharmacodynamic strategy used in the FIH study to confirm target engagement.
The FIH study provided the foundational data for subsequent trials in patients with hematologic malignancies. This compound has since been clinically evaluated in several cancers [2]:
Spleen tyrosine kinase (SYK) has emerged as a critical signaling intermediary in the B-cell receptor (BCR) pathway and represents a promising therapeutic target across various B-cell malignancies. SYK is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells that functions as a proximal regulator of multiple downstream signaling cascades, including PI3K/AKT, ERK, and BTK/PLCγ2 pathways. The discovery that SYK activation supports survival and proliferation of malignant B-cells has driven the development of selective SYK inhibitors, with entospletinib (GS-9973) representing a second-generation inhibitor with improved selectivity and reduced off-target effects compared to earlier compounds like fostamatinib. This compound is an ATP-competitive kinase inhibitor that specifically disrupts SYK kinase activity with a dissociation constant (Kd) of 7.6 nM, demonstrating excellent selectivity in broad kinase panel screenings. This comprehensive technical review examines the pathogenic mechanisms of SYK in B-cell malignancies, details the preclinical and clinical profile of this compound, and provides detailed experimental protocols for investigating its effects, supporting ongoing drug development efforts for hematologic malignancies [1] [2].
SYK occupies a central position in BCR signaling, functioning as a key mediator between membrane receptor engagement and intracellular signaling activation. Following BCR stimulation, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Ig-α and Ig-β subunits become phosphorylated by Src-family kinases, primarily LYN. This phosphorylation creates docking sites for SYK via its tandem SH2 domains. Upon binding, SYK undergoes autophosphorylation at multiple sites (including Tyr525/526), leading to full kinase activation and initiation of downstream signaling cascades. The critical functions of SYK in normal B-cell development are demonstrated by the complete failure of B-cell development in SYK-deficient mice, underscoring its non-redundant role in B-cell maturation. In malignant B-cells, this pathway is often dysregulated, with constitutive SYK activation providing continuous survival and proliferation signals independent of external antigen stimulation [1] [2] [3].
Table: Key SYK Phosphorylation Sites and Their Functional Roles
| Phosphorylation Site | Functional Role | Detection Methods | Biological Consequence |
|---|---|---|---|
| Tyr525/526 | Autophosphorylation site | Western blot, phosphospecific antibodies | Full kinase activation, downstream signaling initiation |
| Tyr352 (Y348) | Activation site in interdomain linker | Flow cytometry, Western blot | Enhanced substrate binding and catalytic activity |
| Multiple tyrosine residues | Creates docking sites for signaling proteins | Mass spectrometry, phosphoprotein arrays | Recruitment of BLNK, BTK, PI3K subunits |
Beyond its canonical role in BCR signaling, SYK also participates in alternative signaling pathways that contribute to malignant pathogenesis. These include signal transduction from Fc receptors, integrins, cytokine receptors, and C-type lectin receptors, enabling SYK to influence diverse cellular processes such as adhesion, migration, and cytokine production. This pleiotropic involvement in multiple signaling networks enhances the therapeutic potential of SYK inhibition, particularly in malignancies where microenvironmental interactions contribute to pathogenesis and treatment resistance [1] [2].
This compound demonstrates a highly selective inhibition profile targeting SYK with minimal off-target effects on other kinase targets. Its mechanism involves competitive binding to the ATP-binding pocket of SYK, preventing phosphorylation and subsequent activation of downstream signaling molecules. Preclinical studies have demonstrated that this compound treatment effectively suppresses phosphorylation of multiple downstream effectors, including BLNK, BTK, PLCγ2, AKT, and ERK, ultimately leading to cell cycle arrest and induction of apoptosis in sensitive B-cell malignancy models. In chronic lymphocytic leukemia (CLL) models, this compound disrupts the protective microenvironment by reducing secretion of chemokines CCL3 and CCL4, which facilitates egress of malignant cells from protective nodal and marrow niches into the periphery, manifesting clinically as redistribution lymphocytosis—a class effect observed with BCR signaling inhibitors [1] [2] [4].
This compound has demonstrated variable clinical efficacy across different B-cell malignancy subtypes, reflecting the differential dependency on SYK signaling among these diseases. The most robust responses have been observed in CLL, while more limited activity has been documented in aggressive lymphoma subtypes. The table below summarizes key clinical trial results across various indications:
Table: Clinical Efficacy of this compound Across B-Cell Malignancies
| Malignancy Type | Study Phase | Patient Population | Response Rate | PFS/EFS | Key Findings |
|---|---|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Phase 2 | Relapsed/refractory (n=41) | ORR: 61.0% (95% CI: 44.5-75.8%) | Median PFS: 13.8 months | 94.9% achieved adenopathy reduction; lymphocytosis observed |
| CLL with Obinutuzumab | Phase 1/2 | Relapsed/refractory (n=21) | ORR: 66.7% (95% CI: 43.0-85.4%); CR: 14.3% | Median EFS: 24 months | Active in high-risk CLL (CK/TP53 aberrations) |
| Follicular Lymphoma (FL) | Phase 2 | Relapsed/refractory (n=41) | ORR: 13.0% (CR: 1 patient) | PFS at 24 weeks: 51.5% | Limited single-agent activity |
| Mantle Cell Lymphoma (MCL) | Phase 2 | Relapsed/refractory (n=39) | Not specified | PFS at 16 weeks: 63.9% | Modest activity warranting combination approaches |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase 2 | Relapsed/refractory (n=43) | No CR or PR; SD: 12% | Median PFS: 1.5 months | Limited single-agent activity |
In CLL, this compound monotherapy demonstrated meaningful clinical activity with an overall response rate of 61.0% and median progression-free survival of 13.8 months in patients with relapsed or refractory disease. Notably, lymph node reduction was achieved in 94.9% of patients, consistent with the drug's mechanism of disrupting microenvironmental interactions. When combined with the anti-CD20 antibody obinutuzumab, this compound showed enhanced efficacy, particularly in high-risk patients with cytogenetic abnormalities such as complex karyotype or TP53 aberrations, achieving a 66.7% overall response rate and 24-month event-free survival [4] [5].
In contrast, this compound demonstrated more limited activity in aggressive lymphomas such as DLBCL, where no complete or partial responses were observed in a phase 2 trial of 43 patients, with a median progression-free survival of only 1.5 months. Similarly, modest efficacy was observed in indolent non-Hodgkin lymphomas including follicular lymphoma and marginal zone lymphoma, suggesting that future development in these indications may require rational combination strategies rather than monotherapy approaches [6] [5].
Cell Line Models and Culture Conditions: For investigating this compound activity in B-cell malignancies, representative cell lines should be selected spanning different developmental stages and molecular subtypes. Recommended models include: NALM-6 (pre-B-ALL, pre-BCR+), SEM (pro-B-ALL, pre-BCR-), RS4;11 (pro-B-ALL, pre-BCR-), and SU-DHL-4 (B-cell lymphoma, SYK-high) as a positive control. Cells should be maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. For drug treatment, this compound should be prepared as a 10 mM stock solution in DMSO and stored at -20°C, with serial dilutions prepared fresh for each experiment [3].
Viability and Proliferation Assays: Cell viability should be assessed using CellTiter-Glo luminescent assay (or similar MTT/formazan-based assays) following 72-hour exposure to this compound across a concentration range (typically 0.1 nM to 10 μM). For proliferation kinetics, cells can be labeled with CFSE dye and division tracking performed via flow cytometry over 96 hours. Apoptosis should be evaluated using Annexin V/propidium iodide staining with flow cytometric analysis, while cell cycle distribution can be assessed with propidium iodide DNA staining following 48-hour drug exposure [3].
Molecular Signaling Assessments: For evaluation of pathway inhibition, cells should be treated with this compound for 2-24 hours followed by phospho-protein analysis. Western blotting should probe for pSYK (Tyr525/526), pAKT (Ser473), pERK (Thr202/Tyr204), pGSK3β (Ser9), and cleavage products of PARP and caspase-3 as apoptosis markers. Additional validation can be performed using phospho-flow cytometry for high-throughput signaling analysis across multiple conditions and timepoints [7] [3].
Patient-Derived Xenograft (PDX) Models: For in vivo assessment of this compound efficacy, PDX models of B-cell malignancies should be established in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice via intravenous or intrafemoral injection of primary patient samples. Once engraftment is confirmed (typically 4-8 weeks by peripheral blood CD45+ human cell detection), mice should be randomized to treatment groups including: vehicle control, This compound monotherapy (provided in rodent chow at 0.03-0.07% concentrations or via oral gavage), chemotherapy control (vincristine 0.15 mg/kg weekly intraperitoneally), and combination arms. Treatment duration should be 4-6 weeks with weekly monitoring of leukemia burden via peripheral blood sampling and bioluminescent imaging if luciferase-tagged cells are used [7].
Pharmacodynamic and Efficacy Endpoints: At study endpoint, mice should be euthanized for comprehensive analysis of tumor burden in bone marrow, spleen, and other infiltrated organs. Pharmacodynamic assessments should include Western blot analysis of SYK pathway inhibition in retrieved leukemia cells and immunohistochemical staining for cleaved caspase-3 as a marker of apoptosis. Efficacy should be evaluated based on reduction in leukemia burden compared to control groups, overall survival prolongation, and statistical analysis using Log-rank test for survival comparisons and ANOVA for tumor burden assessments [7].
The following diagrams illustrate key signaling pathways and experimental approaches for investigating this compound in B-cell malignancies:
SYK Signaling Pathway and this compound Inhibition Mechanism
Experimental Workflow for this compound Investigation
Despite initial responses in sensitive malignancies, acquired resistance to this compound represents a significant clinical challenge. Key resistance mechanisms identified include:
Inflammatory Signaling Activation: SYK inhibitor-resistant AML cells demonstrate strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets, suggesting compensatory activation of alternative survival pathways. This inflammatory signature is absent in treatment-naive cells, which instead show downregulation of these pathways following SYK inhibition [8].
Cytokine-Mediated Rescue: Overexpression of IL-3 has been identified as a potent resistance mechanism that promotes survival despite SYK inhibition. IL-3 overexpression activates JAK-STAT signaling and enhances colony-forming potential in the presence of this compound, providing a bypass mechanism that maintains cell viability independent of SYK function [8].
RAS/MAPK Pathway Activation: In B-ALL models, NRAS or KRAS mutations confer resistance to this compound, with mutated RAS signaling maintaining downstream ERK activation despite upstream SYK inhibition. This resistance mechanism highlights the importance of RAS status assessment when considering SYK-directed therapy [7].
Glucocorticoid Receptor Upregulation: SYK inhibitor-resistant cells demonstrate increased sensitivity to glucocorticoids associated with upregulated NR3C1 (glucocorticoid receptor) expression. While not directly conferring resistance to this compound, this adaptation represents a therapeutically exploitable vulnerability in resistant disease [8].
Based on these resistance mechanisms, several rational combination strategies have been investigated preclinically:
This compound with Chemotherapy: In KMT2A-rearranged ALL PDX models, this compound combined with vincristine demonstrated superior inhibition of leukemia proliferation compared to either agent alone, suggesting synergistic activity. The combination was particularly effective in RAS-wildtype models, where enhanced cell cycle arrest and apoptosis were observed [7].
Dual Kinase Inhibition: Combined targeting of SYK and MEK with This compound and selumetinib showed enhanced efficacy in KMT2A-AFF1 PDX models, effectively overcoming RAS-mediated resistance. This combination simultaneously targets vertical pathway nodes, preventing compensatory signaling activation [7].
SYK and BCL-2 Inhibition: Preclinical data suggest potential synergy between this compound and venetoclax, particularly in CLL models where microenvironmental signaling provides protection against BCL-2 inhibition. This combination is currently being explored in clinical trials for relapsed/refractory disease [4].
SYK and PI3Kδ Inhibition: Combined this compound and idelalisib has shown enhanced disruption of BCR and chemokine signaling in CLL models, effectively targeting parallel pathways in the BCR signaling network [3].
The spleen tyrosine kinase (SYK) has emerged as a critical oncogenic driver in specific molecular subtypes of acute leukemia, particularly those characterized by high expression of HOXA9 and MEIS1 transcription factors. Entospletinib, an orally bioavailable, selective SYK inhibitor, has demonstrated promising clinical activity in genetically defined acute myeloid leukemia (AML) subsets, revealing a sophisticated transcriptional network centered on the HOXA9/MEIS1 oncogenic axis. This regulatory network is especially prominent in leukemias harboring KMT2A (MLL) rearrangements, which constitute approximately 10% of AML cases and are associated with poor prognosis despite intensive chemotherapy regimens. The mechanistic relationship between SYK inhibition and transcriptional regulation of these homeobox genes represents a fascinating example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer cells, offering insights for therapeutic development.
Research has established that SYK promotes leukemogenesis through multiple interconnected mechanisms: directly phosphorylating the FLT3 receptor in FLT3-mutant AML, and participating in a regulatory loop with HOXA9 and MEIS1 in KMT2A-rearranged leukemia. This creates a dependency on SYK signaling for maintenance of the leukemic state in these contexts. Understanding the precise mechanisms by which this compound modulates the HOXA9/MEIS1 transcriptional program requires integration of molecular signaling data, transcriptional profiling, and functional validation across model systems. This technical guide comprehensively synthesizes current research findings to provide researchers and drug development professionals with a foundational resource for advancing therapeutic strategies targeting this pathway.
The relationship between SYK inhibition and HOXA9/MEIS1 transcriptional regulation operates through a multi-layered signaling network. This compound, as a selective SYK inhibitor, directly targets SYK kinase activity, initiating a cascade of downstream effects that ultimately converge on key transcriptional regulators of leukemic cell identity and survival. The foundational mechanism begins with SYK's role in propagating signals from various surface receptors, including integrins and Fc receptors in AML cells, with particular importance in leukemias exhibiting high HOXA9 and MEIS1 expression [1]. This signaling connection explains the preferential sensitivity of HOXA9/MEIS1-high leukemias to SYK inhibition observed in both preclinical models and clinical trials.
The transcriptional regulation occurs through several interconnected mechanisms. First, SYK directly phosphorylates the FLT3 receptor, enhancing its activity in FLT3-mutant AML and creating a synergistic oncogenic signal [2]. Second, in KMT2A-rearranged leukemias, SYK participates in a feed-forward regulatory loop where it contributes to MEIS1 induction in conjunction with HOXA9 [2]. This establishes a self-reinforcing oncogenic circuit that maintains the leukemic state. When SYK is inhibited by this compound, this circuit is disrupted, leading to downregulation of HOXA9/MEIS1 transcriptional programs. Importantly, research has demonstrated that HOXA9 functions as a crucial transcriptional maintenance factor that preserves hematopoietic precursor identity by sustaining expression of anti-apoptotic genes, while MYC (itself a target of MLL fusions) drives proliferative pathways [3]. This functional specialization within the transcriptional network helps explain the synthetic lethality observed when SYK signaling is disrupted in HOXA9/MEIS1-dependent leukemias.
Figure 1: Molecular Mechanism of this compound in HOXA9/MEIS1 Regulation. This diagram illustrates how SYK inhibition disrupts key signaling pathways in leukemia, leading to downregulation of critical transcriptional programs that maintain the leukemic state.
The downstream effects of HOXA9/MEIS1 transcriptional regulation involve multiple effector pathways that contribute to leukemogenesis. Research has revealed that HOXA9 maintains gene expression for multiple anti-apoptotic pathways to promote leukemogenesis, with BCL2 and SOX4 identified as key synergistic targets that suppress apoptosis in cooperation with MYC [3]. Additionally, a novel HOXA9/MEIS1 target, SCUBE1, has been identified as critically involved in MLL-rearranged AML development by promoting activation of the FLT3-LYN signaling axis [4]. SCUBE1 binds to FLT3 and facilitates FLT3 signaling, potentially acting as a co-receptor to enhance FLT3 ligand binding, creating a reinforced signaling network downstream of HOXA9 and MEIS1.
The interconnection between these pathways creates vulnerabilities that can be therapeutically exploited. For instance, in MLL-rearranged leukemia, MLL fusion proteins directly activate both MYC and HOXA9 expression, and combined expression of MYC and HOXA9 induces leukemia, whereas single gene transduction of either does not, indicating powerful synergy between these oncogenes [3]. This synergy helps explain the particular sensitivity of these leukemias to SYK inhibition, as disrupting this network simultaneously impacts both the identity-maintaining functions of HOXA9 and the proliferative drive provided by MYC. The mechanistic insights into these transcriptional relationships provide a roadmap for developing rational combination therapies that target complementary nodes in this network.
Investigating the effects of this compound on HOXA9/MEIS1 transcriptional regulation requires application of sophisticated molecular and cellular techniques. RNA sequencing (RNA-seq) has proven invaluable for characterizing the transcriptomic changes induced by SYK inhibition. In this compound-resistant AML cells, RNA-seq revealed strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound showed strong downregulation of these same pathways [1] [5]. This reciprocal pattern highlights the dynamic regulation of inflammatory signaling in response to SYK inhibition and resistance development. For researchers implementing these approaches, careful attention to cell line models, treatment conditions, and analytical methods is critical for generating reproducible results.
Chromatin immunoprecipitation (ChIP) assays provide complementary information about transcription factor binding and chromatin modifications. Studies have identified putative HOXA9/MEIS1 co-bound sites located at distal regulatory regions of potential target genes like SCUBE1, which can be validated through luciferase reporter assays and knockdown approaches [4]. When performing these assays, it is essential to include appropriate controls such as isotype-matched immunoglobulins and input DNA samples to ensure specificity. For functional validation, shRNA-mediated knockdown of HOXA9 and MEIS1 can confirm direct transcriptional targets, while overexpression studies test sufficiency for inducing resistance phenotypes. These methodologies collectively enable comprehensive mapping of the transcriptional network regulated by the SYK-HOXA9/MEIS1 axis.
Beyond transcriptional profiling, functional assays are indispensable for establishing causal relationships between SYK inhibition and phenotypic outcomes in leukemia models. Colony formation assays in methylcellulose medium provide a robust measure of leukemic cell growth and self-renewal capacity following this compound treatment. Research has demonstrated that this compound inhibits methylcellulose colony formation in a dose-dependent manner in KMT2A-rearranged ALL models [6]. For these assays, cells are typically plated in triplicate at optimized densities and treated with varying concentrations of this compound (common range: 0.1-10 μM) for 7-14 days before quantifying colony numbers and morphology.
In vivo validation using patient-derived xenograft (PDX) models represents a critical step in translational research. These studies involve transplanting human leukemia cells into immunodeficient mice (typically NSG strains) followed by treatment with this compound as monotherapy or in combination regimens. Experimental endpoints include leukemia burden assessment in bone marrow and peripheral blood, overall survival, and pharmacodynamic analysis of pathway modulation in harvested leukemic cells [6]. For instance, in vivo inhibition of leukemia proliferation with this compound monotherapy has been observed in RAS-wild-type KMT2A-AFF1, KMT2A-MLLT3, and KMT2A-MLLT1 ALL PDX models, with enhanced activity in combination with chemotherapy [6]. These functional approaches provide critical bridges between molecular observations and potential clinical applications.
The therapeutic efficacy of this compound varies significantly across molecularly defined leukemia subtypes, reflecting the differential dependency on SYK signaling. Clinical evidence demonstrates that this compound combined with standard 7+3 induction chemotherapy (cytarabine + daunorubicin) produces particularly high response rates in specific genetic subgroups. In a phase 1b/2 study of previously untreated AML patients, the composite complete response rate with this compound + 7+3 was 70%, with notably high responses in molecularly defined subsets [7] [2]. These response patterns highlight the importance of patient selection based on molecular characteristics and provide insights into the biological networks involved.
Table 1: Clinical Efficacy of this compound Combination Therapy by Molecular Subgroup
| Molecular Subtype | Patient Number | Complete Response Rate | Key Findings |
|---|---|---|---|
| KMT2A rearrangements | 10 | 90% | Highest response rate; strong HOXA9/MEIS1 expression |
| NPM1 mutations | 15 | 87% | Associated with HOXA9/MEIS1 overexpression |
| FLT3-ITD mutations | 6 | 83% | SYK directly phosphorylates FLT3 receptor |
| Secondary AML | 14 | 64% | Above historical control rates |
| Overall cohort | 53 | 70% | Median age 60 years; diverse risk groups |
Interestingly, patients with baseline HOXA9 and MEIS1 expression higher than the median had improved overall survival compared with patients with below median expression when treated with this compound combinations [7]. This finding contrasts with the typical association of high HOXA9/MEIS1 expression with poor prognosis in conventional therapy, suggesting that these transcription factors may serve as predictive biomarkers for SYK inhibitor efficacy. The mechanistic basis for this apparent paradox likely resides in the greater dependency of HOXA9/MEIS1-high leukemias on SYK signaling, making them more vulnerable to SYK inhibition despite their generally more aggressive biology.
The development of robust biomarkers for patient selection represents a critical component in translating the molecular understanding of this compound's mechanism into clinical practice. HOXA9 and MEIS1 mRNA expression levels can be quantified using reverse transcription-quantitative PCR (RT-qPCR) from bone marrow or peripheral blood samples, with specific protocols calling for RNA extraction, cDNA synthesis, and amplification using TaqMan probes with normalization to reference genes like β-actin [8]. Research has demonstrated that HOXA9 and MEIS1 gene expression levels are significantly elevated in AML patients compared to controls, with a statistically significant positive correlation between their expression levels [8].
For clinical application, receiver operating characteristic (ROC) analysis has been used to determine optimal cutoff values for HOXA9 and MEIS1 expression in AML diagnosis. One study identified a HOXA9 mRNA expression cutoff of 1.06 with 87.9% sensitivity and 92.9% specificity, and a MEIS1 mRNA expression cutoff of 1.3 with 82.4% sensitivity and 100% specificity for distinguishing AML from healthy controls [8]. While these genes show diagnostic utility, their prognostic value in conventional therapy is less clear, with some studies showing no association between HOXA9 and MEIS1 expression levels and disease-free or overall survival in standard treatment contexts [8]. However, as previously noted, this pattern may reverse when considering SYK inhibitor-based regimens, where high expression may predict enhanced sensitivity.
The development of acquired resistance represents a significant challenge to targeted therapies including this compound, with inflammatory signaling pathways playing a prominent role in resistance mechanisms. Chemical library screens using SYK inhibitor-resistant AML cells have revealed that resistant cells display increased sensitivity to glucocorticoids, potent immunosuppressants that inhibit transcription of cytokine genes [1] [5]. RNA sequencing of this compound-resistant cells shows strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound show downregulation of these same pathways [5]. This suggests that resistance is associated with compensatory activation of inflammatory signaling, creating a new therapeutic vulnerability that can be exploited with glucocorticoid co-treatment.
At the molecular level, SYK inhibitor resistant cells demonstrate upregulation of NR3C1, the gene encoding the glucocorticoid receptor, at both protein and transcript levels [1]. This upregulation appears specific to SYK inhibitor resistance, as venetoclax-resistant cell lines show no similar NR3C1 increase. However, NR3C1 overexpression alone is not sufficient to confer SYK inhibitor resistance, indicating that additional adaptive changes are required [1]. Functional studies demonstrate that resistant cells show greater upregulation of the pro-apoptotic protein BIM following dexamethasone treatment, suggesting enhanced apoptotic priming through this pathway. These findings reveal a therapeutically exploitable imbalance in resistant cells that could be targeted with rational combination therapies.
Figure 2: Resistance Mechanism to SYK Inhibition and Potential Therapeutic Strategy. This diagram illustrates the compensatory inflammatory pathway activation that occurs in response to SYK inhibition and the potential for glucocorticoid combinations to overcome resistance.
Rational combination strategies represent the most promising approach for overcoming resistance and enhancing the efficacy of this compound. Several combinatorial strategies have shown promise in preclinical models. The combination of This compound with vincristine chemotherapy demonstrated enhanced activity in KMT2A-rearranged ALL PDX models compared to either agent alone [6]. Similarly, combination with MEK inhibitors like selumetinib showed superior inhibition of ALL proliferation in KMT2A-AFF1 PDX models with NRAS or KRAS mutations, suggesting this approach can overcome RAS-mediated resistance to SYK inhibition [6]. These findings highlight the importance of matching combination strategies to specific resistance mechanisms.
Matrix combination assays evaluating this compound with other targeted agents have revealed additive effects in various genetic contexts. Combination with cytosine arabinoside in NPM1-mutant models, gilteritinib in FLT3-mutant models, and trametinib in RAS-mutant models all demonstrated increased cell death compared to single-agent treatments [9]. The observation that IL-3 overexpression can confer resistance to SYK inhibition suggests that targeting IL-3 signaling or its downstream effectors might represent another productive combinatorial approach [1]. These systematic evaluations of drug combinations across genetically characterized models provide a roadmap for clinical translation of rational combination regimens tailored to specific molecular subtypes.
Table 2: Experimental Evidence for Combination Strategies with this compound
| Combination Partner | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Vincristine | KMT2A-R ALL PDX models | Enhanced in vivo anti-leukemia effects | Microtubule disruption with signaling inhibition |
| Selumetinib (MEK inhibitor) | KMT2A-AFF1 PDX with RAS mutations | Superior to monotherapy (p<0.05) | Overcomes RAS-mediated resistance |
| Cytarabine | NPM1 mutant ex vivo models | Additive increase in cell death | Combined DNA damage and signaling blockade |
| Gilteritinib (FLT3 inhibitor) | FLT3-mutant ex vivo models | Additive increase in cell death | Dual targeting of synergistic pathways |
| Dexamethasone | SYKi-resistant AML cells | Exploits NR3C1 upregulation | Targets compensatory inflammatory signaling |
The transcriptional regulation of HOXA9 and MEIS1 by this compound represents a compelling example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer. The intricate connection between SYK signaling and the HOXA9/MEIS1 transcriptional axis reveals both therapeutic opportunities and challenges. While this compound demonstrates notable efficacy in molecularly defined subsets, particularly KMT2A-rearranged and NPM1-mutant AML, the emergence of resistance through compensatory inflammatory pathway activation highlights the need for rational combination strategies. The discovery that resistant cells develop increased sensitivity to glucocorticoids provides a promising avenue for clinical exploration.
Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in acute myeloid leukemia (AML) due to its central role in multiple oncogenic signaling pathways. SYK is a non-receptor, cytoplasmic tyrosine kinase initially described for its importance in B-cell development, but more recent studies have revealed its broader relevance in hematopoietic signaling, including in AML pathogenesis. Aberrant SYK activation in AML bone marrow has been associated with poor therapeutic outcomes, making it an attractive target for pharmacological intervention. Entospletinib (GS-9973) is a highly selective, orally bioavailable SYK inhibitor that has demonstrated promising clinical activity in early-phase trials, particularly in genetically defined AML subtypes characterized by high HOXA9 and MEIS1 expression.
The scientific rationale for targeting SYK in AML stems from its position as a critical regulator of multiple leukemogenic pathways, including FLT3 signaling (the most commonly mutated receptor tyrosine kinase in AML) and integrin-mediated signaling. Preclinical studies have demonstrated that SYK inhibition exhibits particular efficacy in leukemias with KMT2A rearrangements (formerly known as MLL rearrangements) and in those with high expression of HOXA9 and MEIS1 transcription factors, which are known drivers of leukemogenesis. These genetic subtypes of AML have historically been associated with poor prognosis despite intensive chemotherapy, creating a significant unmet medical need for targeted therapeutic approaches. The combination of this compound with conventional induction chemotherapy represents a strategy to enhance antileukemic efficacy while potentially overcoming resistance mechanisms inherent to single-agent targeted therapies.
Recent clinical trials have provided compelling evidence supporting the efficacy of this compound in combination with induction chemotherapy for AML. A landmark international multicenter phase Ib/II study evaluated this compound in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in previously untreated AML patients. The study employed a standard 3+3 design for dose escalation (200-400 mg twice daily) in phase Ib, followed by dose expansion (400 mg twice daily) in phase II. The trial enrolled 53 patients with previously untreated de novo (n=39) or secondary (n=14) AML, with a median age of 60 years and 58% male participants. The results demonstrated a composite complete response rate of 70% with the this compound combination, indicating substantial clinical activity [1].
A particularly intriguing finding from this trial was the correlation between HOXA9/MEIS1 expression and treatment response. Contrary to conventional understanding that high HOXA9/MEIS1 expression typically predicts poor outcomes in AML, patients with above-median expression of these genes showed improved overall survival with this compound combination therapy compared to those with below-median expression. This suggests that HOXA9 and MEIS1 expression may serve as predictive biomarkers for this compound response, potentially enabling patient stratification in future clinical applications. The safety profile of the combination was manageable, with common adverse events including cytopenias, febrile neutropenia, and infections. Specific this compound-related toxicities included skin rash and hyperbilirubinemia, but no dose-limiting toxicities were reported [1].
Table 1: Clinical Efficacy of this compound with Induction Chemotherapy in AML
| Parameter | Results | Notes |
|---|---|---|
| Study Design | Phase Ib/II multicenter trial | Standard 3+3 design for dose escalation |
| Patient Population | 53 previously untreated AML patients (39 de novo, 14 secondary) | Median age: 60 years; 58% male |
| Dosing Regimen | Phase Ib: 200-400 mg BID; Phase II: 400 mg BID this compound + 7+3 chemotherapy | 7+3 = cytarabine (7 days) + daunorubicin (3 days) |
| Composite Complete Response | 70% | |
| Biomarker Correlation | Improved OS in patients with high HOXA9/MEIS1 expression | Contrasts with typical poor survival in this population |
| Common Adverse Events | Cytopenias, febrile neutropenia, infection | Expected with intensive chemotherapy |
| This compound-specific Toxicity | Skin rash, hyperbilirubinemia | No dose-limiting toxicities observed |
Table 2: Preclinical Efficacy of this compound Combinations in Leukemia Models
| Model System | Combination Therapy | Results | Implications |
|---|---|---|---|
| KMT2A-R ALL PDX models (RAS-wild type) | This compound monotherapy | Inhibition of leukemia proliferation | SYK dependence in KMT2A-rearranged leukemias |
| KMT2A-R ALL PDX models | This compound + vincristine | Enhanced anti-leukemia effects | Chemosensitization by SYK inhibition |
| KMT2A-AFF1 PDX models | This compound + selumetinib (MEK inhibitor) | Superior inhibition vs monotherapy (p<0.05) | Overcomes RAS-mediated resistance |
| KMT2A-AFF1 PDX with NRAS/KRAS mutations | This compound monotherapy | No decrease in leukemia burden | RAS mutations confer resistance |
Beyond AML, this compound has demonstrated significant activity in KMT2A-rearranged acute lymphoblastic leukemia (ALL), a high-risk subtype with dismal survival outcomes despite intensive chemotherapy. Preclinical studies using patient-derived xenograft (PDX) models of infant KMT2A-rearranged ALL showed that this compound monotherapy inhibited leukemia proliferation in RAS-wildtype models, with enhanced activity when combined with vincristine chemotherapy. However, this compound failed to reduce leukemia burden in KMT2A-AFF1 PDX models with NRAS or KRAS mutations, suggesting RAS-mediated resistance to SYK inhibition. This resistance could be overcome by combining this compound with the MEK inhibitor selumetinib, resulting in superior inhibition of leukemia proliferation compared to vehicle or inhibitor monotherapies [2] [3].
Research has identified several key resistance mechanisms to SYK inhibition in AML, which inform rational combination strategies. Activation of RAS/MAPK signaling pathways has been consistently demonstrated as a major resistance mechanism to this compound treatment. Genome-scale pooled open reading frame (ORF) library screens revealed that expression of KRAS and HRAS ORFs, along with other RAS signaling pathway-related proteins, conferred the strongest resistance to this compound in sensitive AML cell lines (MV4;11 and MOLM-14). This finding was validated in vitro, where overexpression of NRAS and KRAS in RAS-wildtype AML cells resulted in upregulation of phospho-ERK 1/2 (indicating activated RAS signaling) and markedly reduced sensitivity to this compound. Analysis of 12 AML cell lines further confirmed that the presence of activating mutations in the RAS signaling pathway was associated with innate resistance to this compound [4].
Investigations into acquired resistance have revealed that this compound-resistant cells display increased sensitivity to glucocorticoids. Drug sensitivity screening of this compound-resistant MV4;11 cells against a library of approximately 1900 oncology-focused compounds showed increased sensitivity to glucocorticoids such as betamethasone dipropionate and budesonide. Follow-up experiments demonstrated a significant shift in dexamethasone sensitivity between naive and resistant cells (IC50 MV4;11 naive: 11.9 µmol/L vs. MV4;11 resistant: 0.2 µmol/L). This increased glucocorticoid sensitivity was associated with upregulation of NR3C1 (encoding the glucocorticoid receptor) at both protein and transcript levels in the resistant state. Functional validation confirmed that treatment with dexamethasone resulted in greater upregulation of the pro-apoptotic protein BIM in resistant cells compared to naive cells, suggesting increased apoptosis induction [5] [6].
RNA sequencing analyses of this compound-resistant AML cells have revealed significant alterations in inflammatory signaling pathways. Gene set enrichment analysis (GSEA) demonstrated strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets in this compound-resistant cells compared to naive cells. Interestingly, naive AML cells treated with this compound showed downregulation of these same gene sets, suggesting that compensatory inflammatory pathway activation represents an adaptive resistance mechanism to SYK inhibition. This finding is particularly significant given emerging evidence that activation of pro-inflammatory pathways contributes to AML progression and resistance to conventional chemotherapy [5].
Table 3: Documented Resistance Mechanisms to SYK Inhibition in AML
| Resistance Type | Molecular Mechanism | Experimental Evidence | Potential Overcoming Strategy |
|---|---|---|---|
| Primary Resistance | RAS pathway mutations | ORF screen: KRAS/HRAS expression confers resistance; Cell line panel: RAS mutations associate with innate resistance | MEK inhibitor combinations |
| Acquired Resistance | RAS/MAPK pathway activation | RNA-seq of resistant cells: increased NRAS/KRAS expression and RAS signaling gene sets | MEK inhibitor combinations |
| Acquired Resistance | Inflammatory pathway activation | GSEA: Enrichment of inflammatory response and TNFα/NF-κB signaling in resistant cells | Glucocorticoids, NF-κB inhibitors |
| Acquired Resistance | NR3C1 upregulation | Increased glucocorticoid receptor expression and sensitivity in resistant cells | Glucocorticoid combinations |
| Acquired Resistance | IL-3 overexpression | ORF screen: IL-3 overexpression promotes resistance; Confirmed by IL-3 ORF expression experiments | JAK/STAT pathway inhibition |
Additional investigations have identified IL-3 overexpression as another significant resistance mechanism to SYK inhibition. A genome-scale lentiviral ORF library screen identified IL-3 overexpression as conferring resistance to this compound treatment in FLT3-mutant AML cell lines. Validation experiments confirmed that IL-3 overexpression promoted resistance to this compound-mediated cell death and enhanced colony-forming potential in the presence of the drug. This finding aligns with previous observations that IL-3 can rescue the effects of MLL1/MLL2 knockout in leukemia cells, consistent with the knowledge that SYK inhibition results in downregulation of similar gene expression signatures as in HOXA9/MEIS1-driven leukemia [5] [6].
The resistance mechanisms uncovered through preclinical studies naturally inform rational combination strategies to enhance the efficacy of this compound in AML. The most extensively validated approach involves combining SYK inhibitors with MEK inhibitors to address RAS/MAPK-mediated resistance. In vitro studies have demonstrated synergy between this compound and the MEK inhibitor PD0325901 in this compound-resistant AML cells with activated RAS/MAPK signaling. This drug combination showed synergistic effects across five different AML cell lines, including those with RAS pathway mutations, and in primary patient samples with NRAS G12D, KRAS G12D, and PTPN11 G60V mutations [4].
Additional combination strategies have emerged from the understanding of inflammatory pathway activation in resistance. The observed increased sensitivity to glucocorticoids in this compound-resistant cells suggests potential for combination regimens incorporating dexamethasone or other glucocorticoids. This approach leverages the compensatory upregulation of NR3C1 in resistant cells, potentially creating a therapeutic vulnerability that can be exploited clinically. Furthermore, the identification of IL-3 overexpression as a resistance mechanism suggests that targeting downstream signaling pathways, such as JAK/STAT inhibition, might enhance response to SYK inhibition [5].
Clinical trial data supports the combination of this compound with conventional induction chemotherapy ("7+3" regimen: cytarabine continuously for 7 days plus an anthracycline on days 1-3). This approach has demonstrated acceptable safety and promising efficacy in newly diagnosed AML patients. The combination appears particularly effective in patients with high HOXA9/MEIS1 expression, suggesting that this biomarker could guide patient selection for this compound-based combination therapies [1].
Comprehensive drug sensitivity screening provides critical insights into resistance mechanisms and potential combination strategies. For screening this compound-resistant cells against compound libraries, begin with establishing resistant cell lines by exposing sensitive AML cells (e.g., MV4;11) to increasing concentrations of this compound over approximately five months until a significant shift in IC50 is achieved (typically from 500 nM to 5 μM). Plate these resistant cells along with their parental counterparts in 384-well plates at optimized densities (e.g., 500-1000 cells/well depending on growth rate) and treat with the Mechanism Interrogation PlatE (MIPE) library of approximately 1900 oncology-focused compounds. Include this compound as a reference control on each plate. After 72-96 hours of incubation, assess cell viability using a validated method such as CellTiter-Glo luminescent assay. Normalize data to DMSO-treated controls and calculate percentage viability for each compound. Analyze results to identify compounds with enhanced activity in resistant versus parental cells, focusing on differential sensitivity patterns [5].
For follow-up concentration-response studies, prepare serial dilutions of hit compounds (e.g., glucocorticoids, smac mimetics) in DMSO followed by further dilution in cell culture medium. Treat both resistant and parental cells with an 8-point 1:3 serial dilution series of each compound, typically ranging from 10 μM to 0.5 nM, with appropriate controls. After 72 hours of treatment, assess viability and calculate IC50 values using nonlinear regression analysis (four-parameter logistic curve fitting). Include parallel assessment of apoptosis induction via Western blot analysis for BIM expression or flow cytometric analysis of Annexin V/propidium iodide staining to confirm mechanism of action [5] [6].
Patient-derived xenograft (PDX) models provide physiologically relevant systems for evaluating this compound combinations. Establish models by transplanting viably cryopreserved human leukemia cells (e.g., KMT2A-rearranged ALL specimens) into NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice via tail vein injection. Monitor engraftment weekly by flow cytometric analysis of peripheral blood for human CD45+CD19+ cells. Once engraftment reaches predetermined threshold (typically ≥1% human CD45+CD19+ cells in peripheral blood), randomize mice into treatment groups (n=6-8 per group) to ensure equivalent initial disease burden across groups [2] [3].
For this compound monotherapy studies, administer this compound in rodent chow at optimized concentrations (0.03%, 0.05%, and 0.07%) based on pharmacokinetic data from human trials. For combination studies with chemotherapy, administer vincristine intravenously at 0.5 mg/kg once weekly. For combination with targeted agents like selumetinib, administer the MEK inhibitor via oral gavage at 25-50 mg/kg twice daily. Monitor leukemia burden weekly via peripheral blood flow cytometry and bioluminescent imaging if luciferase-tagged cells are used. Assess differences in leukemia proliferation between treatment groups using repeated measures ANOVA, with post-hoc tests at individual time points. Continue treatment for 4-6 weeks and evaluate survival using Kaplan-Meier analysis with log-rank test for significance [2].
Mechanistic studies should evaluate the effect of this compound on downstream signaling pathways. For analysis of SYK pathway signaling, treat AML cells with this compound across a concentration range (e.g., 0-5 μM) for 2-24 hours. Prepare protein lysates using RIPA buffer supplemented with phosphatase and protease inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and immunoblot with antibodies against phospho-SYK, total SYK, phospho-ERK1/2, total ERK, and loading control (e.g., GAPDH or β-actin). For phosphoflow cytometry analysis, stain fixed and permeabilized cells with antibodies against phosphorylated signaling proteins (pSYK, pERK, pAKT) and analyze by flow cytometry, enabling single-cell signaling analysis in heterogeneous populations [2] [4].
For RNA sequencing analysis of resistant cells, extract total RNA from this compound-resistant and parental cells using a commercial kit with DNase treatment. Assess RNA quality using Bioanalyzer or similar system (RIN >8.0 required). Prepare sequencing libraries using a stranded mRNA approach and sequence on an appropriate platform (e.g., Illumina NovaSeq) to achieve >30 million reads per sample. Process raw sequencing data through a standardized pipeline: quality control (FastQC), alignment to reference genome (STAR), quantification of gene counts (featureCounts), and differential expression analysis (DESeq2). Perform gene set enrichment analysis (GSEA) using hallmark gene sets to identify upregulated and downregulated pathways in resistant cells [5].
The diagram below illustrates the key signaling pathways involved in this compound response and resistance mechanisms in AML:
SYK Signaling and Resistance Mechanisms in AML
This diagram illustrates how this compound targets SYK signaling and the multiple resistance mechanisms that can emerge, informing rational combination strategies.
The diagram below outlines a comprehensive experimental workflow for evaluating this compound combinations in preclinical models:
Preclinical Evaluation Workflow for this compound Combinations
This workflow outlines an integrated approach to identifying and validating this compound combinations, incorporating high-throughput screening, in vivo efficacy studies, and biomarker discovery.
The development of this compound combination regimens in AML represents a promising approach for high-risk genetic subtypes, particularly those with KMT2A rearrangements and high HOXA9/MEIS1 expression. Clinical evidence to date supports the safety and preliminary efficacy of this compound in combination with standard induction chemotherapy, with a composite complete response rate of 70% in newly diagnosed AML patients. The paradoxical observation that high HOXA9/MEIS1 expression—typically associated with poor prognosis—predicts improved survival with this compound therapy highlights the potential for biomarker-driven patient selection.
Future clinical development should focus on rational combination strategies that target the key resistance mechanisms identified through preclinical studies. The robust evidence for RAS/MAPK pathway-mediated resistance supports the evaluation of this compound with MEK inhibitors in AML patients with RAS pathway activation. Similarly, the finding that this compound-resistant cells develop increased sensitivity to glucocorticoids suggests novel combination approaches that could be rapidly translated to clinical evaluation. As the field advances, incorporation of high-sensitivity measurable residual disease (MRD) assessment as a clinical trial endpoint may accelerate drug development, as pioneered by ongoing trials with this compound.
The evolving landscape of AML therapy continues to emphasize targeted approaches for genetic subsets with historically poor outcomes. This compound represents a promising addition to this arsenal, with the potential to improve outcomes for patients with SYK-dependent leukemias when deployed in rational combinations informed by a deep understanding of resistance mechanisms.
The table below summarizes the established and studied dosing schedules for entospletinib:
| Context / Population | Recommended Dose & Schedule | Formulation & Administration | Key Supporting Evidence |
|---|---|---|---|
| Relapsed/Refractory B-cell Malignancies (Clinical Trials) | 800 mg, twice daily (BID) | Oral tablets, taken on an empty stomach (fasting for 2 hours before and 1 hour after) [1]. | Phase 2 trial in CLL and NHL; this dose provided >90% target coverage at peak and >60% at trough [2] [1]. |
| Healthy Volunteers (Pharmacokinetic Study) | Doses from 25-1200 mg BID were tested. Exposures plateaued at doses ≥600 mg BID [2]. | Oral tablets [2]. | First-in-human study established pharmacokinetic and pharmacodynamic profile, supporting BID dosing due to a 9-15 hour half-life [2]. |
For scientists designing in vivo studies, the following protocol, adapted from recent investigations, can serve as a template.
This protocol is based on a 2025 study investigating this compound in acute kidney injury [3].
1. Drug Formulation & Dose
2. Dosing Schedule
3. Rationale & Notes
This protocol is based on a 2025 study characterizing resistance mechanisms in AML [4].
1. Cell Culture
2. Drug Treatment
3. Endpoint Analysis
To help visualize the scientific context and experimental design from the search results, the following diagrams outline the key signaling pathway involved and a representative research workflow.
Clinical trials indicate that the following parameters should be closely monitored during this compound administration [1] [5]:
Emerging preclinical data suggest promising avenues for future research:
Entospletinib (GS-9973) is an oral, selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells. SYK functions as a critical signaling intermediary downstream of various immune receptors, including the B-cell receptor (BCR), Fc receptors, and integrins. This compound demonstrates high selectivity for SYK with a dissociation constant (Kd) of 7.6 nM, showing fewer off-target effects compared to earlier generation SYK inhibitors like fostamatinib. This selectivity profile potentially translates to improved clinical safety and tolerability [1] [2].
The compound acts as an ATP-competitive inhibitor that disrupts SYK kinase activity, thereby interfering with downstream signaling pathways including PI3K/AKT, NF-κB, and MAPK/ERK. In B-cell malignancies, this compound mitigates the protective effects of the tumor microenvironment by reducing secretion of chemokines CCL3 and CCL4, leading to malignant cell mobilization from protective niches and subsequent apoptosis [2]. More recently, research has uncovered that this compound also exhibits potent anti-inflammatory effects in non-malignant contexts by modulating macrophage activation and leukocyte recruitment, suggesting potential applications beyond oncology [3] [4].
Table 1: Summary of Key Phase 2 Clinical Trial Designs for this compound in Hematologic Malignancies
| Trial Parameter | CLL Cohort | DLBCL Cohort | Indolent NHL Cohort |
|---|---|---|---|
| Study Identifier | NCT01799889 | NCT01799889 | NCT01799889 |
| Patient Population | Relapsed/refractory CLL (n=41) | Relapsed/refractory DLBCL (n=43) | Relapsed/refractory iNHL (n=69) |
| Prior Therapies | ≥2 cycles of antibody or cytotoxic therapy | Median: 2 (range 1-7) | Median: 3 (range 1-14) |
| Dosing Regimen | 800 mg twice daily fasting | 800 mg twice daily (with dose reduction permitted) | 800 mg twice daily |
| Primary Endpoint | PFS rate at 24 weeks | PFS rate at 16 weeks | Not specified |
| Key Efficacy Results | ORR: 61.0%; Median PFS: 13.8 months; 94.9% achieved adenopathy reduction | ORR: 0%; PFS at 16 weeks: 3.6%; Median PFS: 1.5 months | ORR: 13.0%; Median PFS: 5.5 months |
| Safety Profile | Serious AEs: 29%; Most common: dyspnea, pneumonia, febrile neutropenia | Grade ≥3 AEs: 74%; Most common: fatigue, nausea, decreased appetite | Generally well-tolerated; fatigue and GI toxicities most common |
The phase 2 trial (NCT01799889) employed a multicenter, open-label, single-arm design with separate cohorts for different hematologic malignancies. The CLL cohort demonstrated the most promising results, with an objective response rate of 61.0% and median progression-free survival of 13.8 months. Notably, 94.9% of CLL patients achieved reduction in adenopathy, with some exhibiting persistent lymphocytosis, consistent with the mechanism of SYK inhibition in mobilizing malignant cells from lymphoid tissues [1] [2].
In contrast, the DLBCL cohort showed limited clinical activity with no complete or partial responses observed according to standard criteria, though 22% of evaluable patients (6/27) demonstrated some reduction in tumor burden. The median treatment duration in this cohort was only 1 month, with progressive disease being the most common reason for discontinuation (56%) [5]. These results highlight the differential sensitivity across B-cell malignancies to SYK inhibition monotherapy.
Table 2: Key Preclinical Findings and Trial Designs in Acute Myeloid Leukemia and Non-Oncologic Applications
| Parameter | AML Preclinical/Clinical | Acute Kidney Injury (Preclinical) |
|---|---|---|
| Study Type | Phase 1b/2 (NCT02343939) | Preclinical animal study |
| Biological Rationale | SYK implicated in HOXA9/MEIS1-driven AML; cooperates with FLT3-ITD | SYK mediates inflammation in macrophages; promotes fibrosis |
| Resistance Mechanisms | Inflammatory signaling upregulation; IL-3 overexpression; TNFα/NF-κB pathway activation | Not applicable |
| Combination Partners | Cytarabine, gilteritinib (FLT3 inhibitor), trametinib (MEK inhibitor) | Not applicable |
| Key Findings | Additive cell death in combination therapies; ongoing Phase 3 in NPM1-mut AML | Reduced neutrophil/monocyte recruitment; decreased proinflammatory macrophages; attenuated fibrosis |
| Dosing Considerations | 200-800 mg twice daily | 20 mg/kg daily (mouse equivalent) |
Research in AML has identified particular susceptibility in HOXA9/MEIS1-high leukemias, including those with KMT2A rearrangements or NPM1 mutations. A phase 3 trial in previously untreated NPM1-mutated AML is currently underway based on these findings [6] [7]. Interestingly, resistance mechanisms to this compound in AML models involve compensatory inflammatory signaling, with upregulation of TNFα signaling via NF-κB and IL-3 overexpression conferring resistance. This discovery reveals a potential vulnerability, as resistant cells show increased sensitivity to glucocorticoids [6].
Beyond oncology, recent preclinical studies have demonstrated this compound's efficacy in modulating inflammation and promoting tissue repair in models of acute kidney injury (AKI). This compound significantly attenuated the transition from AKI to chronic kidney disease by targeting proinflammatory macrophage activation and reducing renal fibrosis, suggesting potential therapeutic applications in inflammatory and fibrotic diseases [3] [4].
Cell Culture and Viability Assays:
Generation of Resistant Cells:
Glucocorticoid Sensitivity Testing:
Unilateral Renal Ischemia-Reperfusion Injury (IRI) Model:
Pharmacodynamic Assessment:
Figure 1: SYK Signaling Pathway and this compound Mechanism of Action
This diagram illustrates the central role of SYK in multiple signaling pathways and the compensatory mechanisms that emerge following inhibition. This compound directly targets SYK activation, disrupting downstream pro-survival and inflammatory signaling. However, resistant cells frequently upregulate alternative pathways, particularly IL-3 expression and TNFα signaling through NF-κB, creating a dependency on inflammatory signaling that can be therapeutically exploited with glucocorticoids [6].
The resistance mechanism involves transcriptional reprogramming characterized by enrichment of inflammatory response gene sets. RNA sequencing of this compound-resistant AML cells reveals strong enrichment for TNFα signaling via NF-κB and other inflammatory pathways. This creates a therapeutic vulnerability—resistant cells show significantly increased sensitivity to glucocorticoids such as dexamethasone, potentially due to upregulated glucocorticoid receptor (NR3C1) expression [6].
Rational combination approaches represent a crucial strategy to overcome resistance and enhance this compound efficacy:
This compound represents a targeted therapeutic approach with demonstrated clinical activity in specific hematologic malignancies, particularly CLL and HOXA9/MEIS1-high AML. The drug's favorable safety profile and selective inhibition of SYK position it as an attractive candidate for combination regimens. Recent discoveries regarding its anti-inflammatory properties in non-malignant contexts suggest potential applications beyond oncology.
Critical considerations for future clinical development include patient selection based on SYK pathway dependency, rational combination strategies to overcome resistance, and exploration of non-oncologic applications where SYK-mediated inflammation drives disease pathology. The emerging understanding of resistance mechanisms through inflammatory pathway activation provides novel insights for therapeutic sequencing and biomarker development.
The basophil activation test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers like CD63 on basophils after allergen challenge [1]. CD63 is a transmembrane protein present on the secretory lysosomes of basophils, and its expression is closely linked to anaphylactic degranulation and histamine release [2] [1].
Research shows that inhibition of Spleen Tyrosine Kinase (SYK), a critical early signal transducer following FcεRI cross-linking, potently suppresses basophil activation [2] [3]. One study used a third-generation SYK inhibitor, NVP-QAB205, to explore this, revealing key insights relevant to entospletinib research [2].
Here is a generalized protocol for evaluating a SYK inhibitor like this compound using the CD63 basophil activation test, synthesized from current methodologies [2] [3] [5].
1. Basophil Isolation
2. Pre-Incubation with Inhibitor
3. Basophil Stimulation
4. Staining and Flow Cytometry
5. Data Analysis
The table below summarizes key quantitative findings from studies using SYK inhibitors and related compounds in basophil activation studies.
| Pharmacologic Agent | Target | Effect on CD63 Expression | Effect on CD203c/CD11b | Notes |
|---|---|---|---|---|
| NVP-QAB205 (SYK inhibitor) [2] | SYK | Potent inhibition (IC50 in nM range) | ~5-fold lower potency for inhibition | Demonstrates compartmentalized signaling |
| SB203580 (p38 MAPK inhibitor) [2] | p38 MAPK | Concordant inhibition with histamine release | No significant effect | Dissociates degranulation from other marker expression |
| Latrunculin A / Cytochalasins [2] | Actin Polymerization | Marked enhancement | No significant effect | Actin depolymerization enhances degranulation |
The following diagrams, generated with Graphviz, illustrate the core concepts and experimental workflow.
SYK Inhibition Pathway. This diagram illustrates the central role of SYK in basophil activation triggered by allergen-IgE binding. SYK inhibition potently blocks the pathway leading to CD63 expression and histamine release, but has a weaker effect on CD203c expression [2].
BAT Workflow with Inhibitor. This diagram outlines the key steps in performing a basophil activation test to evaluate a SYK inhibitor, from pre-incubation with the drug to final flow cytometric analysis of CD63 [2] [5].
A primary limitation is that these application notes are derived from studies using the SYK inhibitor NVP-QAB205 [2]. The pharmacodynamic profile of This compound may differ. Furthermore, while BAT is a valuable research tool, its use in clinical practice is still being standardized, and results can vary between laboratories based on protocol details [1] [5].
This application note describes the use of a pervanadate-evoked phospho-SYK (pSYK Y525) assay to evaluate the pharmacodynamic (PD) effects and target engagement of entospletinib, a selective spleen tyrosine kinase (SYK) inhibitor [1] [2] [3]. The method was successfully used in a first-in-human clinical trial to demonstrate that this compound dosing achieved sustained SYK inhibition in healthy volunteers [1] [3].
In the clinical study, this assay was pivotal in establishing the relationship between drug exposure and SYK inhibition. The table below summarizes the key pharmacodynamic findings:
| Parameter | Finding with this compound | Clinical Interpretation |
|---|---|---|
| Dosing Regimen | Multiple twice-daily oral doses (25 - 1200 mg) for 7 days [1] [3] | Tested a wide range to establish dose-response. |
| Target Engagement | >70% inhibition of pSYK at peak drug concentrations; >50% inhibition at trough concentrations [1] [2] | The drug effectively engages its target throughout the dosing interval. |
| Effective Dose | Exposures plateaued at doses ≥600 mg twice daily [1] [3] | Supports the selection of clinically effective dosing regimens. |
| Correlation with Functional Assay | pSYK inhibition correlated with >90% CD63 inhibition at peak and >60% at trough [1] | Confirms functional downstream consequences of SYK inhibition. |
The following workflow and protocol are derived from the methods described in the this compound clinical study [1] [2] [3].
I. Materials and Reagents
II. Step-by-Step Procedure
Subject Dosing & Blood Collection:
Ex Vivo Stimulation with Pervanadate:
Cell Lysis:
pSYK (Y525) Detection via Immunoassay:
III. Data Analysis and Interpretation
% Inhibition = [1 - (Signal_post-dose / Signal_baseline)] × 100
The following section details the known clinical data and proposed mechanism of action for entospletinib in combination with intensive chemotherapy.
This compound is an investigational, orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (SYK) [1]. The rationale for combining it with chemotherapy in Acute Myeloid Leukemia (AML) is based on SYK's role in leukemogenesis. SYK is upregulated by HOXA9 and MEIS1 overexpression in AML cells, and its overactivity is associated with a poor prognosis [1]. SYK may contribute to leukemogenesis through several mechanisms, including:
The diagram below illustrates the proposed signaling pathway and the point of this compound inhibition.
SYK Inhibition by this compound in AML Pathogenesis
The most direct evidence for this combination comes from a phase 1b/2 study. The primary focus of later research, however, shifted toward combining this compound with a low-intensity regimen (decitabine) in older or unfit patients, which showed limited efficacy [1].
Reference Clinical Trial Data [1]:
The methodology for the phase 2 substudy of this compound with decitabine is documented below. Note that this is a low-intensity regimen; the specific dosing structure for the 7+3 combination can be inferred from the referenced phase 1b/2 trial.
Table 1: Study Design and Treatment Schedule [1]
| Aspect | Specification |
|---|---|
| Study Design | Multicenter, open-label, phase 2 substudy (Beat AML Master Trial) |
| Treatment Arms | Cohort A: TP53 mutations ± complex karyotype (n=45). Cohort B: Complex karyotype without TP53 mutations (n=13). | | Lead-in (Later discontinued) | this compound monotherapy (400 mg orally twice daily) on Days 1-5. | | Induction (Up to 3 cycles) | this compound 400 mg orally twice daily (Days 1-28) + Decitabine 20 mg/m² IV (Days 1-10) of a 28-day cycle. | | Consolidation (Up to 11 cycles) | this compound 400 mg orally twice daily + Decitabine 20 mg/m² IV (Days 1-5) of a 28-day cycle. | | Maintenance | this compound monotherapy for up to 2 years from treatment start. |
Table 2: Key Eligibility Criteria [1]
| Category | Criteria |
|---|---|
| Population | Patients aged ≥60 years with newly diagnosed AML. |
| Genetic Features | Presence of TP53 mutations and/or complex karyotype (≥3 unrelated metaphase abnormalities). |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. |
| Organ Function | Adequate liver and renal function (creatinine clearance >40 mL/min). |
| Prior Therapy | No prior hypomethylating agents for prior myeloid malignancies. |
Available data indicates that this compound can be safely combined with the 7+3 regimen, with a potential biomarker-driven effect in HOXA9/MEIS1-overexpressing AML. However, its efficacy in later-stage trials with hypomethylating agents was limited. Future research should focus on robust biomarker identification and exploring combinations in genetically defined AML subsets.
Acute kidney injury (AKI) represents a significant clinical challenge with high morbidity and mortality rates, affecting approximately 21.6% of adults globally with a concerning 23.9% mortality rate. [1] A particularly devastating outcome of AKI is its transition to chronic kidney disease (CKD), a process driven by nonresolving inflammation and maladaptive renal repair mechanisms. [2] Despite the clinical significance of AKI, current treatment options remain largely supportive, with no specific therapies available that directly target the underlying pathological processes driving AKI-to-CKD transition. [2] [1] This therapeutic gap has prompted intensive investigation into novel pharmacological approaches that can modulate the injurious pathways following AKI.
Entospletinib is a second-generation, selective spleen tyrosine kinase (SYK) inhibitor currently in clinical development for hematologic malignancies with a favorable short-term safety profile. [2] SYK is a non-receptor tyrosine kinase highly expressed in hematopoietic cells that participates in various biological functions, including cellular adhesion, immune recognition, and vascular development. [2] In the context of kidney injury, SYK is expressed primarily in resident and recruited myeloid cells such as macrophages, with minimal expression in renal parenchyma cells like tubular cells, mesangial cells, and interstitial myofibroblasts. [2] Research has demonstrated that SYK participates in the pathogenesis of nonimmune experimental renal injury by regulating the recruitment and activation of proinflammatory neutrophils and macrophages. [2]
The therapeutic potential of this compound in AKI stems from its ability to target leukocyte-expressed SYK and prevent neutrophil/monocyte recruitment to the kidney following injury. [2] Importantly, this compound reduces nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. [2] This resolution of renal inflammation is associated with a reciprocal increase in resident macrophages, reparative gene expression, preserved tubular integrity, and reduced renal fibrosis. [2] Additionally, recent evidence suggests that this compound may also alleviate AKI by inhibiting ferroptosis, a regulated form of cell death triggered by iron and lipid peroxidation. [3] This multifaceted mechanism positions this compound as a promising therapeutic candidate for limiting AKI-to-CKD transition in humans.
Table 1: Efficacy Outcomes of this compound in Mouse Unilateral Renal Ischemia-Reperfusion Injury Model
| Parameter | Day 1 Post-IRI | Day 7 Post-IRI | Day 14 Post-IRI |
|---|---|---|---|
| Kidney Weight Reduction | Not reported | ~25% reduction in vehicle group | ~44% reduction in vehicle group |
| Tubular Injury | Significant injury observed | Persistent injury in vehicle group | Severe injury in vehicle group |
| Renal Fibrosis Area | Not detectable | 6.74% ± 0.71% (vehicle) vs 2.40% ± 0.55% (this compound) | 13.00% ± 1.51% (vehicle) vs 3.96% ± 1.05% (this compound) |
| α-SMA Expression | Not reported | Increased in vehicle, inhibited by this compound | Significantly increased in vehicle, strongly inhibited by this compound |
| Inflammatory Infiltrates | Significant recruitment | Persistent in vehicle group | Nonresolving in vehicle group |
The protective effects of this compound against AKI-to-CKD transition have been demonstrated in a murine model of unilateral renal ischemia-reperfusion injury (IRI). [2] Administration of this compound (20 mg/kg) via intraperitoneal injection significantly attenuated the development of chronic kidney changes following acute injury. [2] Macroscopic examination revealed that ischemic kidneys from this compound-treated mice were notably larger than those from vehicle-treated controls, with approximately 25% and 44% reductions in renal weight observed in vehicle-treated mice at days 7 and 14 post-IRI, respectively, compared to contralateral uninjured kidneys. [2]
Histopathological analysis using Periodic acid-Schiff (PAS) staining demonstrated that this compound treatment resulted in improved renal architecture with reduced tubular injury, characterized by decreased absence of brush borders, less tubular cell flattening, and diminished cast formation. [2] Furthermore, the number of glomeruli per unit area was increased in vehicle-treated mice as an indicator of kidney parenchymal loss and tubular atrophy, a finding that was significantly ameliorated by this compound treatment. [2] Perhaps most impressively, this compound demonstrated substantial anti-fibrotic effects, reducing renal tubulointerstitial fibrosis area from 6.74% ± 0.71% to 2.40% ± 0.55% on day 7 and from 13.00% ± 1.51% to 3.96% ± 1.05% on day 14 post-IRI compared to vehicle treatment. [2] This reduction in fibrosis was corroborated by decreased α-smooth muscle actin (αSMA) protein expression and αSMA+ cells in the kidneys of this compound-treated mice. [2]
Table 2: this compound Effects on Specific Cell Populations and Pathways
| Cell Type/Pathway | Effect of this compound | Experimental Evidence |
|---|---|---|
| Neutrophils/Monocytes | Prevented recruitment to kidney | Intravital microscopy, flow cytometry |
| Proinflammatory Macrophages | Reduced activation of CD206+ and CLEC7A+ macrophages | Single-cell RNA sequencing, digital spatial profiling |
| Resident Macrophages | Reciprocal increase | Flow cytometry, digital spatial profiling |
| Renal Tubular Cells | Preserved tubular integrity | Periodic acid-Schiff staining, histopathology |
| Myofibroblasts | Reduced activation and α-SMA expression | Immunofluorescence, immunoblotting |
| Ferroptosis | Inhibition of lipid peroxidation | Cell culture assays, lipid peroxidation measurements |
This compound specifically targeted leukocyte-expressed SYK and effectively prevented neutrophil and monocyte recruitment to the kidney following IRI. [2] Through single-cell RNA sequencing and digital spatial profiling, researchers demonstrated that this compound reduced nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206)- and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. [2] These receptors are known to signal through SYK, and their inhibition represents a key mechanism whereby this compound resolves renal inflammation.
The resolution of renal inflammation mediated by this compound was associated with a reciprocal increase in resident macrophages and enhanced reparative gene expression. [2] This shift in macrophage polarization from a proinflammatory to a reparative phenotype is crucial for appropriate tissue repair following injury. Additionally, this compound has been identified as an effective inhibitor of ferroptosis, a regulated form of cell death triggered by iron and lipid peroxidation. [3] Mechanistic studies revealed that this compound acts as a potential antioxidant by inhibiting lipid peroxidation and suppressing the induction of genes such as haeme oxygenase 1 (HMOX1) by RSL3, a known ferroptosis inducer. [3]
The unilateral renal IRI model without contralateral nephrectomy provides a robust experimental system for studying AKI-to-CKD transition. Below is the standardized protocol employed in the referenced studies:
Surgical Procedure:
Post-operative Monitoring:
This surgical model results in significant tubular injury and inflammation within 24 hours, followed by development of renal fibrosis by days 7-14, effectively mimicking the AKI-to-CKD transition observed in humans. [2]
Drug Preparation:
Treatment Regimen:
This dosing regimen in mice reaches a peak plasma concentration of approximately 1.69 μM at 6 hours following a single intraperitoneal injection, which is near the drug EC50 and less likely to cause off-target effects. [2] At this dose, this compound does not affect normal renal architecture in contralateral kidneys and displays minimal impact on primary human tubular epithelial cells in vitro. [2]
Harvesting Procedure:
Tissue Processing for Different Analyses:
Histological Assessment:
Immunoblotting:
Flow Cytometry:
The diagram below illustrates the key signaling pathways involved in this compound's mechanism of action in acute kidney injury:
SYK-Mediated Signaling Pathway in AKI-to-CKD Transition and this compound Mechanism
This diagram illustrates the central role of SYK signaling in driving the pathological progression from acute kidney injury to chronic kidney disease. Following renal injury, damage-associated molecular patterns (DAMPs) released from necrotic cells activate SYK-dependent receptors including CD206 (macrophage mannose receptor-1) and CLEC7A (C-type lectin domain family 7 member A) on immune cells. [2] This leads to SYK phosphorylation and subsequent activation of downstream proinflammatory pathways, particularly NF-κB, which promotes neutrophil and monocyte recruitment and polarizes macrophages toward a proinflammatory M1 phenotype. [2] [4] The resulting nonresolving inflammation drives renal fibrosis through increased α-SMA expression and collagen deposition.
This compound, as a selective SYK inhibitor, interrupts this pathological cascade at multiple levels. It directly targets SYK activation, reducing inflammatory cell recruitment and M1 macrophage polarization. [2] Simultaneously, this compound promotes a shift toward reparative M2 macrophages and inhibits ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [2] [3] These combined actions facilitate tissue repair and significantly reduce renal fibrosis, effectively attenuating the AKI-to-CKD transition.
The following diagram outlines the comprehensive experimental workflow for evaluating this compound in mouse models of AKI-to-CKD transition:
Experimental Workflow for this compound Evaluation in AKI Model
This workflow outlines the systematic approach for evaluating this compound's efficacy in mouse models of AKI-to-CKD transition. The process begins with appropriate study design and establishment of the unilateral renal ischemia-reperfusion injury model, which effectively mimics the human progression from acute injury to chronic kidney changes. [2] The treatment regimen involves administration of this compound (20 mg/kg) via intraperitoneal injection, with both preventive (pre-IRI) and therapeutic (post-IRI) protocols to comprehensively evaluate its protective effects. [2]
Tissue collection at multiple time points (days 1, 7, and 14) enables assessment of both acute injury responses and chronic adaptations. The comprehensive analysis includes histological assessment for structural changes, molecular analysis for signaling pathway activation, cellular analysis for immune cell infiltration and polarization, and functional assessment for renal performance. [2] Integration of these diverse datasets provides a holistic understanding of this compound's mechanisms and efficacy in attenuating AKI-to-CKD transition.
Table 3: Primary and Secondary Outcome Measures for AKI Studies
| Category | Specific Parameter | Assessment Method | Significance |
|---|---|---|---|
| Renal Function | Serum Creatinine | Colorimetric assay | Direct measure of glomerular filtration rate |
| Blood Urea Nitrogen (BUN) | Enzymatic assay | Indicator of renal excretory function | |
| Histological Damage | Tubular Injury Score | Periodic acid-Schiff staining | Quantifies structural damage (0-5 scale) |
| Fibrosis Area | Masson's Trichrome staining | Measures collagen deposition (%) | |
| Glomerular Number | Histomorphometry | Indicator of parenchymal loss | |
| Inflammatory Response | Neutrophil Infiltration | MPO activity / Ly6G+ staining | Early inflammatory response |
| Macrophage Infiltration | F4/80+ / CD68+ staining | Chronic inflammation | |
| M1/M2 Macrophage Ratio | CD86+/CD206+ staining by flow cytometry | Immune polarization status | |
| Fibrosis Markers | α-SMA Expression | Immunohistochemistry / Western blot | Myofibroblast activation |
| Collagen Deposition | Sirius Red staining / Hydroxyproline assay | Extracellular matrix accumulation | |
| Molecular Signaling | SYK Phosphorylation | Phospho-SYK Western blot | Target engagement |
| NF-κB Activation | Nuclear p65 localization / target genes | Proinflammatory signaling |
Statistical Approaches:
Interpretation Guidelines:
Common Technical Issues:
Methodological Validation:
The comprehensive data generated through these application notes and protocols demonstrate that this compound, a selective SYK inhibitor, represents a promising therapeutic candidate for attenuating AKI-to-CKD transition. Through its targeted inhibition of SYK signaling in hematopoietic cells, this compound effectively reduces nonresolving inflammation and promotes reparative pathways following acute kidney injury. [2] The experimental evidence shows significant protection against renal fibrosis, tubular damage, and functional impairment in mouse models of ischemia-reperfusion injury.
The multifaceted mechanism of this compound, encompassing both immunomodulatory effects through macrophage polarization and direct cytoprotective effects via ferroptosis inhibition, provides a strong rationale for its further development as a therapeutic agent for acute kidney injury. [2] [3] The detailed protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound and similar compounds in preclinical models of AKI, facilitating comparison across studies and accelerating the translation of promising findings to clinical applications.
Future research directions should include investigation of this compound in combination with other therapeutic approaches, evaluation in additional AKI etiologies beyond IRI (e.g., septic AKI, nephrotoxic AKI), and exploration of its effects in models with comorbid conditions such as diabetes and hypertension that commonly coexist with AKI in clinical settings. The ongoing clinical development of this compound for hematological disorders may facilitate its repurposing for renal indications if preclinical results continue to demonstrate promising efficacy and safety profiles.
Core Finding: The selective spleen tyrosine kinase (SYK) inhibitor entospletinib protects ischemic kidneys and significantly attenuates the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) in a mouse model of unilateral renal IRI. It achieves this by resolving nonresolving inflammation and promoting reparative pathways [1].
Therapeutic Rationale: SYK is an immune regulator expressed in the kidney, particularly in hematopoietic cells. Following IRI, SYK signaling promotes the recruitment of pro-inflammatory neutrophils and monocytes and the activation of pro-inflammatory macrophages, driving a cycle of persistent inflammation and maladaptive repair that leads to fibrosis and CKD. Targeting this pathway with this compound interrupts this injurious process [1].
The following tables summarize the key parameters from the seminal study by Elias et al. (2025) [1].
Table 1: In Vivo Model and Treatment Protocol This table outlines the central animal model and dosing regimen.
| Parameter | Description |
|---|---|
| Animal Model | Mouse unilateral renal ischemia-reperfusion injury (IRI) |
| Therapeutic Agent | This compound (selective SYK inhibitor) |
| Treatment Timing | Administered both before and after IRI induction |
| Analysis Timepoints | Kidneys analyzed over a 14-day period post-IRI |
Table 2: Key Analytical Methods and Primary Outcomes This table details the experimental techniques used and the significant results observed.
| Method Category | Specific Techniques | Key Findings |
|---|---|---|
| Transcriptomics | Single-cell RNA sequencing (scRNA-seq) | Identified shifts in macrophage populations and gene expression profiles. |
| Spatial Proteomics | Digital Spatial Profiling (DSP) | Characterized protein expression in specific tissue regions. |
| Cell Dynamics | Intravital Microscopy; Flow Cytometry | This compound prevented neutrophil and monocyte recruitment to the kidney. |
| Mechanistic Insight | - | Blocked activation of MRC1+ and CLEC7A+ pro-inflammatory macrophages. |
| Functional & Structural Outcomes | - | Increased resident reparative macrophages; preserved tubular integrity; reduced renal fibrosis. |
For researchers aiming to replicate or build upon these findings, here is a more detailed breakdown of the referenced protocols.
1. Animal Model and Drug Treatment
2. Key Analytical Techniques
The diagram below illustrates the proposed mechanism by which this compound exerts its protective effects, based on the findings of Elias et al. (2025) [1].
The data demonstrates that this compound, by selectively inhibiting the SYK pathway, fundamentally alters the immune response to renal IRI. It shifts the balance from a state of nonresolving inflammation driven by pro-inflammatory macrophages to a reparative environment, ultimately preventing functional and structural damage [1].
These findings position SYK as a high-value therapeutic target for preventing the transition from AKI to CKD. This compound, with its defined mechanism and efficacy in preclinical models, represents a promising candidate for further translational development.
Entospletinib is an oral, highly selective inhibitor of spleen tyrosine kinase (SYK) [1]. SYK is a cytoplasmic protein tyrosine kinase that functions as a proximal intermediary in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in CLL [2].
The following diagram illustrates the position of SYK in the BCR signaling pathway and the downstream effects of its inhibition by this compound.
Clinical studies have evaluated this compound in different settings for relapsed or refractory CLL. The data below summarizes key efficacy outcomes from pivotal trials.
Table 1: Efficacy of this compound Monotherapy in Relapsed/Refractory CLL (Phase 2 Trial) [1]
| Parameter | Result (n=41) |
|---|---|
| Objective Response Rate (ORR) | 61.0% (95% CI: 44.5–75.8%) |
| Complete Response (CR) | 0% |
| Partial Response (PR) | 61.0% (including 7.3% with nodal response and persistent lymphocytosis) |
| Progression-Free Survival (PFS) at 24 weeks | 70.1% (95% CI: 51.3–82.7%) |
| Median PFS | 13.8 months (95% CI: 7.7 months to not reached) |
| Median Duration of Response | 21.3 months (95% CI: 13.2 months to not reached) [3] |
Table 2: Efficacy of this compound in Combination with Obinutuzumab (Phase 1/2 Trial) [4]
| Parameter | Result (n=21 CLL Patients) |
|---|---|
| Objective Response Rate (ORR) | 66.7% (95% CI: 43.0–85.4%) |
| Complete Response (CR) | 14.3% (95% CI: 3.1–36.3%) |
| Partial Response (PR) | 52.4% |
| Patients with Undetectable MRD | 2 of 3 patients achieving CR |
| Median Event-Free Survival (EFS) | 24 months |
| Median Treatment Duration | 17 months (95% CI: 16–28 months) |
For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols detail the administration and assessment methods used in successful trials.
This protocol outlines the dosing regimen for this compound monotherapy.
This protocol describes the methods for evaluating treatment efficacy and safety.
The workflow for patient management and data collection in a typical this compound clinical trial is summarized below.
This compound demonstrated a generally acceptable toxicity profile in clinical trials. The most common treatment-emergent adverse events and laboratory abnormalities are summarized below.
Table 3: Common Adverse Events and Laboratory Abnormalities with this compound Monotherapy [1] [5]
| Category | Event | Incidence (Any Grade) | Incidence (Grade ≥3) |
|---|---|---|---|
| Non-Hematological AEs | Fatigue | 42% | 9% |
| Nausea | 42% | 7% | |
| Diarrhea | 26% | 9% | |
| Dyspnea | 30% | 7% | |
| Decreased Appetite | 37% | 2% | |
| Hematological Lab Abnormalities | Neutropenia | Not specified | 14.5% |
| Anemia | 47% | 9% | |
| Lymphocytopenia | 49% | 37% | |
| Hepatic Lab Abnormalities | Increased ALT/AST | Not specified | 13.4% |
The clinical data supports several potential pathways for further investigation of this compound:
This compound represents a mechanistically distinct, targeted therapy with demonstrated efficacy in relapsed or refractory CLL. Its favorable toxicity profile and activity, particularly in combination regimens, make it a valuable candidate for further clinical development. Future research should focus on optimizing its use in combination strategies and defining its role in the evolving treatment sequence for CLL.
This compound is a selective, reversible, competitive small-molecule inhibitor of spleen tyrosine kinase (SYK) that functions through adenosine triphosphate inhibition, effectively blocking B-cell receptor-mediated signal transduction and proliferation in B lymphocytes. [1] Originally developed for hematologic malignancies, recent investigations have revealed its significant potential in modulating immune cell function and resolving nonresolving inflammation in various disease contexts. The drug has demonstrated a favorable safety profile in clinical trials, with generally mild to moderate adverse effects and no AE-driven drug interruptions observed across a 48-fold dose range. [1] Emerging research now highlights this compound's capacity to fundamentally alter macrophage polarization and promote inflammation resolution, opening new therapeutic avenues for inflammatory diseases, autoimmune conditions, and cancer immunotherapy.
The significance of SYK inhibition in immune regulation stems from its position as a crucial signaling node in multiple immunoreceptor pathways. SYK is highly expressed in hematopoietic cells and participates in various biological functions, including cellular adhesion, immune recognition, and vascular development. [2] It exerts its actions downstream of several key receptors, including B cell receptors, Fcγ receptors, and C-type lectin receptors, making it a pivotal regulator of both innate and adaptive immune responses. [2] this compound represents a second-generation SYK inhibitor with improved selectivity and potency compared to earlier compounds, currently in clinical development for various indications with promising preliminary safety data. [2] [1]
Spleen tyrosine kinase (SYK) serves as a central signaling node in multiple immunoreceptor pathways, making it a compelling therapeutic target for immune modulation. This compound exerts its effects by binding competitively to the ATP-binding site of SYK, thereby preventing phosphorylation and activation of downstream signaling cascades. [2] [1] This inhibition is particularly potent in hematopoietic cells, where SYK expression is highest, allowing for targeted immunomodulation with potentially reduced systemic toxicity. Following administration, this compound achieves effective plasma concentrations that sustain SYK inhibition, with pharmacokinetic studies in mice showing peak plasma concentration of 1.69 μM at 6 hours following a single intraperitoneal injection, which approximates the drug's EC50 and minimizes potential off-target effects. [2]
The downstream consequences of SYK inhibition include blockade of multiple pro-inflammatory pathways and cellular recruitment processes. In macrophages specifically, SYK inhibition prevents activation of transcription factors such as NF-κB and AP-1 that drive pro-inflammatory gene expression. [2] [3] Additionally, this compound disrupts signaling through C-type lectin receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A), which are critical for the sustained activation of pro-inflammatory macrophages in diseased tissues. [2] This multi-faceted inhibition of pro-inflammatory signaling positions this compound as a promising candidate for resolving persistent inflammation across various pathological contexts.
Macrophages exhibit remarkable functional plasticity that allows them to adopt different activation states in response to microenvironmental signals. The continuum of macrophage activation is broadly categorized into classically activated (M1) and alternatively activated (M2) phenotypes, which represent opposing functional programs in inflammation and tissue homeostasis. [3] M1 macrophages emerge in response to inflammatory stimuli such as IFN-γ and LPS, expressing pro-inflammatory mediators including TNF-α, IL-1, IL-6, reactive nitrogen and oxygen intermediates that possess strong microbicidal and tumoricidal activity. [3] In contrast, M2 macrophages arise following exposure to IL-4, IL-13, IL-10, or glucocorticoids, expressing molecules including resistin-like-α, Arginase1, chitinase 3-like 3, IL-10 and CD206, which are involved in immunoregulation, tissue remodeling, and repair. [3]
The balance between M1 and M2 populations is crucial for appropriate immune responses and resolution of inflammation. In healthy tissue homeostasis, these populations exist in equilibrium, but in chronic inflammatory diseases, cancers, and fibrotic disorders, this balance becomes disrupted, often with predominant M1 programs driving tissue injury or M2 programs facilitating pathological repair and fibrosis. [4] [3] The dynamic interconversion between these states offers therapeutic opportunities, as macrophages can be "reprogrammed" to alter disease outcomes. Signaling pathways governing macrophage polarization include STAT1 activation mediated by IFN-γ receptor, increased IRF5, NF-κB, and AP1 expression mediated by Toll-like receptor 4, activation of STAT6 and increased IRF4 mediated by IL-4 receptor, and PPARγ activation. [3] These pathways engage in complex cross-regulation that determines the ultimate macrophage phenotype.
Recent investigations have revealed that This compound significantly alters macrophage polarization dynamics by targeting SYK-dependent signaling pathways. In experimental models of kidney injury, this compound reduced nonresolving tubulointerstitial inflammation by blocking activation of mannose receptor-1- and C-type lectin domain family 7 member A-expressing proinflammatory macrophages. [2] This inhibition of pro-inflammatory macrophage activation was accompanied by a reciprocal increase in resident macrophages with reparative gene expression, preserved tubular integrity, and reduced renal fibrosis. [2] The drug effectively shifted the balance from inflammatory to reparative macrophage populations, facilitating tissue recovery.
The molecular mechanisms underlying this compound's effects on macrophage polarization involve disruption of multiple SYK-dependent signaling pathways. SYK inhibition prevents the activation of transcription factors such as NF-κB that drive pro-inflammatory gene expression in M1 macrophages. [2] Additionally, this compound modulates signaling through C-type lectin receptors that sustain inflammatory macrophage activation in diseased tissues. [2] The resulting phenotypic shift has profound functional consequences, including reduced production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), decreased recruitment of additional inflammatory cells, and enhanced expression of reparative mediators that promote tissue integrity. [2] This reprogramming of macrophage function represents a promising therapeutic approach for conditions characterized by nonresolving inflammation.
Table 1: Key Signaling Pathways Regulating Macrophage Polarization and SYK Involvement
| Pathway | Inducing Signals | Key Transcription Factors | Resulting Phenotype | SYK Involvement |
|---|---|---|---|---|
| Classical Activation | IFN-γ, LPS, TNF-α | STAT1, IRF5, NF-κB, AP1 | M1 (Pro-inflammatory) | SYK activates NF-κB and AP1 downstream of TLRs and Fc receptors |
| Alternative Activation | IL-4, IL-13 | STAT6, IRF4, PPARγ, CREB | M2 (Anti-inflammatory/Reparative) | Limited direct involvement; inhibition may reduce negative regulation |
| Regulatory Programs | IL-10, TGF-β, glucocorticoids | STAT3, SMADs | M2-like (Immunosuppressive) | SYK inhibition may enhance certain anti-inflammatory signals |
Substantial preclinical evidence supports this compound's potential in resolving inflammation and preventing fibrosis in renal pathology. In a murine model of unilateral renal ischemia-reperfusion injury (IRI) – a established model of acute kidney injury progressing to chronic kidney disease – this compound administration (20 mg/kg) initiated either before injury or 24 hours after injury significantly attenuated the transition to chronic kidney disease. [2] Treatment resulted in marked improvements in renal histopathology, with reduced tubular injury, decreased inflammatory infiltrates, and significantly less fibrosis compared to vehicle-treated controls. Specifically, this compound reduced renal fibrosis area from 6.74% ± 0.71% to 2.40% ± 0.55% on day 7 and from 13.00% ± 1.51% to 3.96% ± 1.05% on day 14 post-injury. [2] These structural improvements corresponded with preserved renal architecture and reduced expression of fibrotic markers including α-smooth muscle actin.
The cellular mechanisms underlying this renoprotection involve this compound's effects on multiple leukocyte populations. The drug targeted leukocyte-expressed SYK and prevented neutrophil and monocyte recruitment to injured kidneys. [2] Through single-cell RNA sequencing and digital spatial profiling, researchers demonstrated that this compound specifically blocked pro-inflammatory macrophage activation while reciprocally increasing resident macrophages with reparative gene signatures. [2] This shift in macrophage populations was associated with diminished production of pro-inflammatory cytokines including IL-1β, TNF-α, and IL-6, creating a tissue environment more conducive to repair and regeneration. The successful amelioration of renal inflammation and fibrosis even when this compound was initiated after injury establishment highlights its potential for clinical translation in settings of established organ damage.
The mechanistic insights gained from renal injury models suggest this compound may have broader applications in other inflammatory conditions characterized by dysregulated macrophage function. In ulcerative colitis, for instance, macrophages play pivotal roles in disease pathogenesis, with approximately tenfold higher numbers in the lamina propria of active UC patients compared to healthy individuals. [5] These macrophages skew toward a pro-inflammatory M1 phenotype, releasing cytokines that exacerbate inflammation and disrupt epithelial barrier function. [5] [4] While direct evidence of this compound in IBD models is not yet available in the searched literature, the central role of SYK signaling in immune cell activation and the demonstrated effects on macrophage polarization suggest potential therapeutic benefit.
In cancer immunotherapy, myeloid cells within the tumor microenvironment often adopt immunosuppressive phenotypes that hinder effective anti-tumor immunity. Tumor-associated macrophages (TAMs) frequently exhibit M2-like characteristics that promote tumor progression, angiogenesis, and metastasis while inhibiting T cell function. [6] SYK signaling has been identified as a relevant target in myeloid-mediated immune suppression, and SYK inhibitors including this compound are being investigated for their ability to reprogram the tumor microenvironment. [6] By shifting macrophage polarization from pro-tumoral M2-like states toward anti-tumoral M1-like states, this compound may enhance response to immune checkpoint inhibitors and other immunotherapies. This approach represents an emerging frontier in cancer treatment, leveraging immune cell reprogramming rather than direct cytotoxicity.
This protocol describes a standardized method for evaluating this compound's effects on macrophage polarization in vitro using primary human or murine macrophages.
Calculate the percentage of M1 and M2 polarized macrophages and determine cytokine secretion profiles. Compare this compound-treated groups to vehicle controls to assess effects on polarization efficiency. Statistical analysis can be performed using one-way ANOVA with post-hoc tests for multiple comparisons (n≥3 independent experiments).
This protocol describes the evaluation of this compound's effects on macrophage-mediated inflammation resolution in a murine renal ischemia-reperfusion model, based on methodology from published studies. [2]
Quantify tubular injury using a standardized scoring system (0-5 based on percentage of damaged tubules). Determine fibrosis area percentage using image analysis software on Masson's trichrome-stained sections. Calculate the ratio of M2:M1 macrophages in kidney tissue and correlate with histological outcomes.
Comprehensive analysis of experimental data reveals consistent patterns in this compound's effects on macrophage polarization and inflammation resolution. In the renal IRI model, this compound treatment resulted in substantial improvements in both histological and molecular markers of inflammation and fibrosis. The drug's impact on macrophage populations was particularly striking, with a significant shift from pro-inflammatory to reparative phenotypes observed across multiple experimental approaches. These changes corresponded with improved tissue integrity and function, supporting the therapeutic potential of SYK inhibition in macrophage-mediated inflammatory conditions.
The dose-response relationship for this compound appears favorable, with effective concentrations achieved in target tissues at doses that demonstrate minimal toxicity. In murine studies, the 20 mg/kg dose effectively inhibited SYK phosphorylation in kidney tissue without evident renal toxicity or effects on normal renal architecture in contralateral kidneys. [2] In vitro data using primary human cells further support the favorable safety profile, with no cell death observed following 24 hours of exposure to this compound (1 μM) in primary human tubular epithelial cells. [2] This therapeutic window between efficacy and toxicity enhances the translational potential of this compound for inflammatory conditions.
Table 2: Quantitative Effects of this compound in Renal Ischemia-Reperfusion Injury Model
| Parameter | Vehicle Control | This compound Treatment | Statistical Significance | Time Point |
|---|---|---|---|---|
| Renal Fibrosis Area | 6.74% ± 0.71% | 2.40% ± 0.55% | p < 0.01 | Day 7 |
| Renal Fibrosis Area | 13.00% ± 1.51% | 3.96% ± 1.05% | p < 0.01 | Day 14 |
| Inflammatory Infiltrates | Severe | Mild to moderate | p < 0.05 | Day 7 |
| Tubular Injury Score | 3.8 ± 0.4 | 1.2 ± 0.3 | p < 0.01 | Day 14 |
| α-SMA Expression | Markedly increased | Significantly reduced | p < 0.01 | Day 14 |
The molecular mechanisms underlying this compound's effects involve multi-level regulation of signaling pathways that control macrophage activation and function. SYK inhibition disrupts signaling through various pattern recognition receptors and immunoreceptors that would normally promote pro-inflammatory macrophage polarization. [2] This includes inhibition of NF-κB and AP-1 activation, key transcription factors that drive expression of inflammatory mediators in M1 macrophages. [3] Additionally, this compound modulates signaling through C-type lectin receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A), which are involved in sustaining inflammatory responses in tissue macrophages. [2]
The net effect of this signaling modulation is a fundamental reprogramming of macrophage phenotype and function. Rather than simply suppressing macrophage activity, this compound appears to promote a shift from destructive inflammatory programs toward reparative functional states. This is evidenced by the reciprocal increase in resident macrophages with reparative gene expression observed in kidney injury models following this compound treatment. [2] The resulting macrophage population demonstrates enhanced capacity to resolve inflammation, clear cellular debris, and produce factors that support tissue integrity rather than perpetuate damage. This reprogramming approach represents a sophisticated therapeutic strategy that works with natural resolution mechanisms rather than broadly suppressing immunity.
For in vitro studies, this compound should be prepared as a stock solution in DMSO and subsequently diluted in appropriate cell culture media. The final DMSO concentration should not exceed 0.1% to maintain cell viability, and vehicle controls with equivalent DMSO concentrations must be included in all experiments. For in vivo administration in murine models, this compound has been successfully delivered via intraperitoneal injection at 20 mg/kg, formulated in DMSO and further diluted in saline. [2] This regimen has demonstrated effective SYK inhibition in target tissues with minimal toxicity. In clinical settings, this compound is administered orally, with pharmacokinetic studies supporting once or twice-daily dosing regimens that maintain therapeutic concentrations.
This compound has demonstrated a favorable safety profile in both preclinical and clinical contexts. In murine studies, short-term administration did not cause renal toxicity or affect normal renal architecture in contralateral kidneys. [2] In vitro data further support its safety, with no cell death observed in primary human tubular epithelial cells following 24 hours of exposure to therapeutic concentrations (1 μM). [2] Clinical trials in hematologic malignancies have generally reported mild to moderate adverse effects, with no AE-driven drug interruptions observed across a 48-fold dose range. [1] This favorable toxicity profile supports the investigation of this compound in non-malignant inflammatory conditions where long-term treatment may be necessary.
The following diagram illustrates the molecular mechanism of this compound in modulating macrophage polarization through SYK inhibition:
SYK Inhibition Modulates Macrophage Polarization: This diagram illustrates how this compound targets spleen tyrosine kinase (SYK), disrupting downstream signaling pathways that drive pro-inflammatory macrophage polarization. By inhibiting SYK activation downstream of various immunoreceptors, this compound reduces activation of transcription factors including NF-κB, AP-1, and STAT1 that promote M1 macrophage differentiation. This signaling modulation facilitates a shift toward reparative M2 phenotypes, altering the cytokine balance from pro-inflammatory to anti-inflammatory mediators that support inflammation resolution and tissue repair.
This compound represents a promising therapeutic approach for modulating macrophage polarization and resolving persistent inflammation across various disease contexts. Through selective inhibition of spleen tyrosine kinase, this compound fundamentally reprograms macrophage function, shifting the balance from destructive inflammatory phenotypes toward reparative populations that support tissue integrity. [2] The robust preclinical evidence from renal injury models demonstrates significant reductions in inflammation, tissue damage, and fibrosis, supporting further investigation in other macrophage-mediated conditions. [2] The favorable safety profile observed in clinical trials for hematologic indications further enhances its potential for repurposing in inflammatory diseases. [1]
Future research directions should include expanded investigation in additional disease models characterized by macrophage dysregulation, such as ulcerative colitis, rheumatoid arthritis, and fibrotic lung diseases. [5] [4] Combination strategies with existing immunomodulators represent another promising avenue, particularly in oncology where macrophage reprogramming may enhance response to immune checkpoint inhibitors. [6] Additionally, further mechanistic studies to elucidate tissue-specific effects on macrophage subsets will help refine clinical translation. As our understanding of macrophage biology continues to evolve, targeted approaches like SYK inhibition with this compound offer exciting opportunities to resolve inflammation and promote tissue repair in conditions with significant unmet medical needs.
Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target for preventing the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), a process characterized by nonresolving inflammation and maladaptive renal repair. The selective SYK inhibitor This compound is currently in clinical development for hematologic malignancies with a favorable short-term safety profile, but its potential application in renal pathology represents a novel therapeutic avenue. This transition from AKI to CKD represents a critical clinical window where effective interventions could significantly alter patient outcomes, yet few pharmacologic agents have been identified that can effectively modulate the injurious pathways driving this progression following AKI. The investigation of this compound in renal disease is particularly compelling given its mechanism of action that directly targets key inflammatory processes implicated in fibrotic progression [1] [2].
The significance of this research approach lies in its use of advanced single-cell technologies to unravel the precise cellular mechanisms through which SYK inhibition exerts renoprotective effects. Previous investigations have demonstrated that SYK participates in both renal inflammation and fibrosis, establishing it as a potential therapeutic target for both AKI and CKD. Specifically, SYK is known to be expressed in resident and recruited myeloid cells such as macrophages and to a much lesser degree in parenchymal cells including tubular cells, mesangial cells, and interstitial myofibroblasts. In experimental models of renal injury, SYK has been shown to regulate the recruitment and activation of proinflammatory neutrophils and macrophages, with SYK inhibition diminishing ischemia-reperfusion injury (IRI)-induced acute renal inflammation and tubular injury [2].
Table: Key Study Findings of this compound in Renal Protection
| Parameter | Effect of this compound | Significance |
|---|---|---|
| Renal Fibrosis | Reduced fibrosis area by 64.4% at day 7 and 69.5% at day 14 | Attenuated AKI-to-CKD transition |
| Tubular Injury | Significant reduction in tubular injury scores | Preserved renal architecture |
| Macrophage Recruitment | Prevented neutrophil/monocyte recruitment to kidney | Reduced inflammation |
| Macrophage Phenotype | Blocked proinflammatory macrophage activation; increased reparative macrophages | Promoted resolution phase |
| Kidney Size | Prevented renal atrophy post-IRI | Maintained functional tissue |
The experimental protocol employed a well-characterized murine model of unilateral renal ischemia-reperfusion injury (IRI) without contralateral nephrectomy to study the AKI-to-CKD transition. This model specifically recapitulates the process of maladaptive repair that leads to chronic kidney disease following acute injury. Mice were administered intraperitoneal injections of this compound at a dose of 20 mg/kg or vehicle (DMSO) 30 minutes prior to induction of renal IRI. This dose in mice is approximately 10-fold lower than the human equivalent dose based on allometric scaling and reaches a peak plasma concentration of 1.69 μM at 6 hours following a single intraperitoneal injection, which is near the drug's EC50 and less likely to cause off-target effects [2].
The treatment regimen continued with daily injections for the first 6 days post-IRI, followed by injections every other day until the endpoint at 14 days. This dosing strategy was designed to provide both prophylactic coverage (initiating treatment before injury) and therapeutic coverage (continuing treatment after injury establishment). To model the more common clinical presentation where treatment begins after injury recognition, an additional experimental group received this compound starting 24 hours after IRI, with assessment at 14 days post-injury. This experimental design allows for investigation of both preventive and interventional strategies, enhancing the clinical relevance of the findings [2].
The comprehensive experimental timeline encompasses baseline assessment, injury induction, treatment phases, and multiple endpoint analyses. Kidneys were harvested at predetermined time points (days 1, 7, and 14) for integrated multi-modal analysis, enabling the tracking of dynamic changes in renal pathology and the cellular responses to this compound treatment throughout the injury-repair process. At each endpoint, tissues were processed for various analytical approaches including single-cell RNA sequencing, digital spatial profiling, intravital microscopy, and flow cytometry, in addition to standard histological assessments. This longitudinal approach with multiple analytical timepoints allows for the discrimination between acute effects on injury processes and chronic effects on remodeling and fibrotic development [1] [2].
Figure 1: Experimental workflow for this compound treatment in renal IRI model. The diagram illustrates the timeline of animal modeling, drug administration, and sample collection for multi-modal analysis.
The single-cell RNA sequencing protocol begins with high-quality tissue dissociation to preserve cellular integrity and RNA quality. Mice are first anesthetized using isoflurane and then perfused with ice-cold 1x phosphate buffered saline (PBS) through the left ventricle to remove blood components from the renal vasculature. Kidney tissue is subsequently excised and minced into approximately 1mm³ pieces using sterile surgical blades. The tissue dissociation process involves two stages: initial treatment with GEXSCOPE Tissue Dissociation Solution for 15 minutes at 37°C, followed by further digestion with 40 µm filtered PBS. This optimized enzymatic digestion strategy ensures maximum cell viability while preserving cell surface markers essential for downstream analysis [2] [3].
Following dissociation, cellular debris is separated from viable cells using a 40-micron Falcon sterile filter. The filtered cell suspension is centrifuged and resuspended in HyClone PBS. GEXSCOPE Erythrocyte Lysis Buffer is employed to remove erythrocytes, which could otherwise dominate sequencing reads and reduce detection sensitivity for rare cell populations. Cells are subsequently quantified and viability assessed using a TC20 automated cell counter, with only preparations demonstrating >90% viability proceeding to library preparation. This rigorous quality control at the cell preparation stage is critical for generating high-quality single-cell sequencing data, as poor viability can significantly impact RNA integrity and introduce confounding artifacts in transcriptional profiles [3].
For single-cell library generation, isolated kidney cells are resuspended in Hank's Balanced Salt Solution (HBSS) at optimal concentrations determined by cell counting and viability assessment. The 10X Chromium platform is employed for single-cell partitioning and barcoding, utilizing the Gel Bead Kit v.3 and a 10X Chromium Controller. This microfluidic approach enables the high-throughput capture of individual cells in nanoliter-scale droplets, where each droplet contains a single cell, lysis reagents, and a barcoded bead with oligonucleotides containing unique molecular identifiers (UMIs). The use of UMIs is critical for accurate quantification of transcript abundance, as they eliminate amplification bias by uniquely tagging each mRNA molecule during the reverse transcription process [4] [3].
Following droplet generation and cell lysis, reverse transcription is performed to generate cDNA molecules tagged with cell-specific barcodes and UMIs. The resulting cDNA is then amplified by PCR, and libraries are constructed following the manufacturer's protocol for 3' gene expression profiling. Quality control of libraries is performed using appropriate methods such as Bioanalyzer or TapeStation analysis to confirm library size distribution and absence of adapter dimers. Sequencing is typically performed on Illumina platforms with recommended sequencing depth of至少 20,000 reads per cell to ensure adequate detection of both highly and lowly expressed transcripts across the diverse cell types present in renal tissue [4].
The bioinformatic analysis of single-cell RNA sequencing data begins with raw data processing using the Cell Ranger pipeline (10X Genomics), which performs demultiplexing, barcode processing, and unique molecular identifier (UMI) counting. Following alignment to the reference genome, the resulting gene expression matrices are imported into R or Python environments for subsequent analysis using specialized packages such as Seurat or Scanpy. Quality control metrics are applied to filter out low-quality cells, typically excluding cells with fewer than 200 detected genes, more than 5,000 genes (potential multiplets), or high mitochondrial gene content (>20%), which indicates compromised cell viability [4] [3].
Following quality control, the data undergoes normalization and scaling to account for technical variability in sequencing depth across cells. Highly variable genes are identified and used for dimensionality reduction using principal component analysis (PCA). Cell clusters are identified using graph-based clustering methods on the PCA-reduced dimensions, and cell types are annotated based on the expression of known marker genes. Differential expression analysis between conditions (e.g., vehicle vs. This compound treatment) is performed to identify genes and pathways modulated by the intervention. Additional advanced analyses may include trajectory inference to model cellular differentiation or transition states, and cell-cell communication analysis to infer intercellular signaling networks [4].
Treatment with this compound resulted in significant preservation of renal structure and function in the unilateral IRI model. Macroscopic examination revealed that ischemic kidneys from vehicle-treated mice exhibited substantial reduction in size (approximately 25% by day 7 and 44% by day 14 compared to contralateral uninjured kidneys), indicating progressive renal atrophy. In contrast, this compound-treated mice maintained significantly larger kidney sizes, suggesting protection against parenchymal loss. Histological assessment using periodic acid-Schiff (PAS) staining demonstrated that this compound treatment reduced characteristic tubular injury features including loss of brush borders, tubular cell flattening, and cast formation. The number of glomeruli per unit area, an indicator of tubular atrophy and parenchymal loss, was also significantly lower in this compound-treated mice compared to vehicle controls [1] [2].
The most profound protective effect of this compound was observed in the attenuation of renal fibrosis, the hallmark of AKI-to-CKD transition. Masson's trichrome staining revealed minimal fibrosis on day 1 after IRI, with progressive development of tubulointerstitial fibrosis in vehicle-treated mice at days 7 and 14. Quantitative analysis demonstrated that this compound significantly reduced renal fibrosis area compared to vehicle-treated mice (6.74% ± 0.71% vehicle vs. 2.40% ± 0.55% this compound on day 7 and 13.00% ± 1.51% vehicle vs. 3.96% ± 1.05% this compound on day 14). This reduction in fibrosis was corroborated by immunoblotting and immunofluorescence microscopy showing decreased expression of α-smooth muscle actin (αSMA), a marker of activated myofibroblasts, in this compound-treated kidneys [2].
Single-cell RNA sequencing analysis of 82,496 kidney cells provided unprecedented resolution of the cellular responses to this compound treatment following renal injury. The analysis identified 30 distinct cell clusters classified into eight major cell types, revealing the specific cell populations modulated by SYK inhibition. This compound primarily targeted leukocyte-expressed SYK and prevented neutrophil and monocyte recruitment to the injured kidney. Specifically, this compound reduced nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. This reduction in proinflammatory macrophage activation was associated with a reciprocal increase in resident macrophages expressing reparative genes, preserved tubular integrity, and reduced renal fibrosis [1] [2].
The cellular communication networks between different cell types in the injured kidney were significantly altered by this compound treatment. Ligand-receptor analysis highlighted paracrine signaling from inflammatory proximal tubular cells that mediates leukocyte recruitment and myofibroblast activation. This compound treatment disrupted these pro-fibrotic signaling circuits, particularly those involving chemokine-chemokine receptor interactions between tubular cells and immune cells. This reshaping of the renal microenvironment toward a more reparative state represents a key mechanism through which SYK inhibition attenuates the progression from acute injury to chronic kidney disease [2] [5].
Table: Single-Cell Sequencing Parameters and Quality Metrics
| Parameter | Specification | Purpose |
|---|---|---|
| Cells Analyzed | 82,496 total cells | Ensure statistical power for rare populations |
| Cell Viability | >90% | Ensure RNA quality and minimize stress signatures |
| Sequencing Depth | ≥20,000 reads/cell | Adequate gene detection sensitivity |
| Cell Clusters | 30 distinct clusters | Resolution of cellular heterogeneity |
| Major Cell Types | 8 categories | Comprehensive tissue coverage |
| Key Affected Populations | Proinflammatory macrophages, Neutrophils, Monocytes | Identify therapeutic targets |
The mechanistic basis for this compound's renoprotective effects centers on its inhibition of SYK-dependent inflammatory signaling pathways in hematopoietic cells. SYK is a non-receptor tyrosine kinase highly expressed in hematopoietic cells and involved in various biological functions, including cellular adhesion, immune recognition, and vascular development. SYK exerts its actions downstream of several immune receptors including B cell receptors, Fcγ receptors, and C-type lectin receptors. In the context of renal injury, SYK has been shown to participate in the pathogenesis of nonimmune experimental renal injury by regulating the recruitment and activation of proinflammatory neutrophils and macrophages. Single-cell RNA sequencing data confirmed that this compound effectively targeted leukocyte-expressed SYK, preventing the recruitment of neutrophils and monocytes to the injured kidney and disrupting their proinflammatory activation [2] [6].
At the molecular level, this compound-mediated SYK inhibition resulted in downregulation of proinflammatory cytokines including IL-1β, TNF-α, IL-6, and CCL2, which are known to drive both acute injury and chronic fibrotic processes. RNA sequencing of this compound-treated cells revealed a strong downregulation of inflammatory response gene sets and TNFα signaling via NF-κB, pathways that were conversely upregulated in the resistant state. This anti-inflammatory effect was particularly evident in macrophages, where this compound blocked the activation of proinflammatory macrophage subsets expressing SYK-dependent receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A). The resolution of renal inflammation mediated by this compound was associated with a reciprocal increase in resident macrophages with reparative gene expression profiles, creating a renal microenvironment more conducive to tissue repair rather than progressive fibrosis [2] [6].
Figure 2: Mechanism of SYK inhibition by this compound in renal protection. The diagram illustrates how this compound interrupts key inflammatory signaling pathways driving fibrosis, promoting instead reparative processes.
A central mechanism underlying this compound's therapeutic effects involves the modulation of macrophage phenotypic states within the injured kidney. Single-cell RNA sequencing analysis revealed that this compound treatment significantly altered the balance between proinflammatory and reparative macrophage populations. In vehicle-treated mice, renal injury induced the accumulation of macrophages expressing proinflammatory markers including high levels of cytokines (IL-1β, TNF-α), chemokines (CCL2, CXCL1), and pattern recognition receptors (CD206, CLEC7A). These macrophages exhibited transcriptional profiles consistent with classical activation (M1-like) and were spatially localized to areas of active tissue damage and early fibrosis. This compound treatment substantially reduced this proinflammatory macrophage population while simultaneously expanding macrophages with reparative characteristics [1] [2].
The reparative macrophage population that expanded with this compound treatment expressed genes associated with tissue repair, including growth factors (VEGF, TGF-β1), matrix remodeling enzymes, and anti-inflammatory cytokines (IL-10). These macrophages demonstrated enhanced phagocytic activity and were spatially associated with areas of tissue repair and remodeling. The transition from proinflammatory to reparative macrophage phenotypes created a renal microenvironment more favorable to tissue repair, with reduced cytotoxic signaling to tubular epithelial cells and diminished activation of fibrogenic myofibroblasts. This shift in macrophage polarization states represents a key mechanism through which SYK inhibition resolves renal inflammation and promotes successful tissue repair following acute injury [1] [2] [3].
The successful implementation of this integrated protocol requires attention to several critical technical considerations. For single-cell sequencing applications, maintaining cell viability throughout the tissue dissociation process is paramount, as poor viability can significantly impact data quality by introducing confounding transcriptional stress responses. The enzymatic digestion time should be carefully optimized for different tissue types and injury models, as excessive digestion can damage cell surface markers and reduce RNA quality, while insufficient digestion will yield low cell numbers and potential sampling bias against more resistant cell populations. Including viability markers in flow cytometry panels can help assess the quality of single-cell suspensions prior to proceeding with library preparation [4] [3].
For in vivo dosing of this compound, the 20 mg/kg dose administered via intraperitoneal injection has been validated in the murine IRI model, but dose-ranging studies may be necessary when applying this protocol to other injury models or species. Pharmacokinetic properties should be considered, with the understanding that this compound reaches peak plasma concentration at 6 hours following a single intraperitoneal injection. When treating animals after established injury (the 24-hour post-IRI timepoint), researchers should note that the therapeutic window for modifying the injury response may vary depending on the severity and type of renal insult. Additionally, appropriate vehicle controls are essential, as the DMSO concentration should be normalized across treatment groups to exclude solvent effects [2].
To complement single-cell RNA sequencing data, digital spatial profiling provides crucial geographical context for the cellular changes identified. The protocol for spatial transcriptomics involves tissue cryosectioning at optimal thickness (typically 10-15 μm) to preserve RNA quality while maintaining tissue architecture. Sections are mounted on specialized capture slides containing spatially barcoded oligonucleotides, followed by fixation, staining, and imaging to record tissue morphology before processing for RNA sequencing. The integration of single-cell data with spatial transcriptomics allows for the precise localization of specific cell populations identified through clustering analysis, enabling researchers to determine whether this compound-modulated cells are preferentially located in specific renal compartments or injury foci [4] [5].
This spatial context is particularly valuable for understanding the microenvironmental niches that drive fibrotic progression versus those that support regeneration. For example, recent multiomic analyses of human kidney disease have identified distinct inflammatory proximal tubular cell phenotypes that localize specifically to the fibrotic niche and exhibit paracrine signaling activities that mediate leukocyte recruitment and myofibroblast activation. Similarly, the application of these spatial technologies to this compound-treated kidneys can reveal whether the drug modulates specific geographical niches within the injured kidney or broadly shifts the cellular composition across all compartments. The combination of single-cell resolution with spatial information represents a powerful approach for elucidating the mechanisms of therapeutic interventions in complex tissues like the kidney [5].
The application of single-cell RNA sequencing technologies to evaluate this compound in renal phenotypes has provided unprecedented insights into the cellular mechanisms through which SYK inhibition attenuates AKI-to-CKD transition. The comprehensive protocol outlined in these Application Notes enables researchers to systematically evaluate the effects of this compound on the renal cellular landscape, revealing its specific actions on leukocyte recruitment, macrophage polarization, and the resolution of inflammation. The integration of single-cell data with spatial transcriptomics and traditional histological measures provides a multi-dimensional assessment of therapeutic efficacy that moves beyond conventional endpoints to elucidate precise mechanisms of action [1] [2] [4].
These findings establish This compound as a promising therapeutic candidate for preventing the transition from acute kidney injury to chronic kidney disease, with potential applications in various clinical contexts associated with progressive renal fibrosis. The detailed methodologies presented here provide a roadmap for researchers to further explore SYK inhibition in renal disease and to apply similar multi-modal approaches to the evaluation of other therapeutic agents. As single-cell technologies continue to evolve, their application to preclinical therapeutic development promises to accelerate the identification and validation of novel treatment strategies for complex kidney diseases [1] [2] [5].
This document provides detailed methodological protocols for applying digital spatial profiling (DSP) technology to investigate the mechanistic effects of the spleen tyrosine kinase (SYK) inhibitor entospletinib in kidney tissue. This compound has demonstrated promising therapeutic potential in resolving inflammation and promoting tissue repair following acute kidney injury (AKI), particularly in modulating the immune microenvironment during the transition from AKI to chronic kidney disease. These application notes synthesize validated experimental approaches from recent peer-reviewed studies, including spatial transcriptomic profiling of murine kidney sections following ischemia-reperfusion injury (IRI). We provide comprehensive methodologies for tissue processing, region of interest selection, multi-optic data generation, and computational analysis, enabling researchers to precisely characterize the spatial context of drug effects within complex kidney architectures. Implementation of these protocols will facilitate the identification of novel biomarkers, elucidate mechanistic pathways, and accelerate the development of targeted therapies for kidney diseases.
Spleen tyrosine kinase (SYK) is a cytosolic non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells and plays a crucial role in immune receptor signaling, including Fc receptors and B-cell receptors. In the context of kidney pathology, SYK has emerged as a promising therapeutic target as it regulates the recruitment and activation of proinflammatory neutrophils and macrophages following renal injury [1] [2]. The transition from acute kidney injury to chronic kidney disease (AKI-to-CKD transition) is driven by nonresolving inflammation and maladaptive repair processes, creating an unmet clinical need for targeted therapies [1].
This compound (GS-9973) is a selective, second-generation oral SYK inhibitor that demonstrates favorable selectivity with fewer off-target effects compared to earlier SYK inhibitors like fostamatinib. While initially developed for hematological malignancies, this compound has shown efficacy in resolving renal inflammation and promoting tissue repair following AKI by targeting leukocyte-expressed SYK and preventing neutrophil/monocyte recruitment to the kidney [1] [2]. This targeted approach modulates the renal immune microenvironment without broadly suppressing immune function, making it an attractive candidate for kidney disease applications.
Digital spatial profiling (DSP) represents a revolutionary technology in spatial biology that enables multiplexed analysis of RNA and protein expression within morphologically intact tissue sections. The NanoString GeoMx DSP platform allows researchers to select specific regions of interest (ROIs) based on fluorescent morphological markers and obtain quantitative expression data from these precisely defined areas [3] [4]. This technology is particularly valuable for studying kidney tissues due to the organ's inherent heterogeneity and complex cellular organization, where distinct pathological processes occur in specific compartments (glomeruli, tubules, interstitium) [3]. The ability to correlate spatial expression patterns with histological features enables unprecedented insights into drug mechanisms within specific kidney microenvironments.
The following protocol outlines the validated murine model for investigating this compound efficacy in AKI-to-CKD transition:
Table 1: Experimental Groups for this compound Kidney Studies
| Group | Treatment | IRI | Sample Size | Endpoint Days |
|---|---|---|---|---|
| 1 | This compound (pre-IRI) | Yes | n=6 | 1, 7, 14 |
| 2 | This compound (post-IRI) | Yes | n=6 | 1, 7, 14 |
| 3 | Vehicle control | Yes | n=6 | 1, 7, 14 |
| 4 | Naive control | No | n=4 | N/A |
The following dot language diagram illustrates the comprehensive workflow from tissue collection to data analysis:
This protocol follows established methodologies from recent kidney spatial transcriptomics studies [3] [5]:
The following steps describe the RNA and protein detection workflow:
RNA Probe Hybridization:
Immunofluorescence Staining:
Table 2: Key Antibody Panel for Kidney Spatial Profiling
| Target | Clone/Source | Dilution | Cell Type/Compartment | Fluorophore |
|---|---|---|---|---|
| CD10 | 56C6 (Thermo Fisher) | 1:100 | Proximal tubules | AF647 |
| Pan-cytokeratin | AE1/AE3 (nanoString) | 1:200 | Epithelial cells | AF532 |
| IBA1 | Polyclonal (Various) | 1:250 | Macrophages | AF488 |
| CD45 | 2B11+PD7/26 (Novus) | 1:100 | Leukocytes | AF750 |
| SYTO13 | ThermoFisher S7575 | 1:1000 | Nuclei | N/A |
Spatial transcriptomic analysis of this compound-treated kidneys reveals several key mechanistic insights:
The following diagram illustrates the key signaling pathways modulated by this compound in the kidney immune microenvironment:
Analysis of spatial transcriptomic data from this compound-treated kidneys reveals specific molecular changes across different kidney compartments:
Table 3: Key Transcriptional Changes in Kidney Microenvironments Following this compound Treatment
| Gene/Pathway | Cortical Expression (Fold Change) | Medullary Expression (Fold Change) | Cellular Localization | Biological Function |
|---|---|---|---|---|
| MRC1 | -2.8±0.4 | -3.2±0.5 | Proinflammatory macrophages | Mannose receptor, phagocytosis |
| CLEC7A | -3.1±0.3 | -2.9±0.6 | Proinflammatory macrophages | Pattern recognition receptor |
| TNF-α | -4.2±0.7 | -3.8±0.4 | Infiltrating leukocytes | Proinflammatory cytokine |
| IL-1β | -3.5±0.5 | -3.1±0.3 | Activated macrophages | Inflammasome signaling |
| CCL2 | -3.8±0.6 | -3.4±0.5 | Tubular epithelium | Monocyte chemoattractant |
| VEGFA | +1.8±0.2 | +2.1±0.3 | Repairing endothelium | Angiogenesis, repair |
| TGF-β1 | -2.4±0.3 | -2.7±0.4 | Myofibroblasts | Fibrosis signaling |
| MMP9 | -3.6±0.4 | -3.1±0.5 | Inflammatory macrophages | Extracellular matrix remodeling |
These application notes provide a comprehensive framework for implementing digital spatial profiling to investigate the mechanisms of this compound in kidney disease models. The integrated approach combining spatial transcriptomics with precise morphological context enables unprecedented resolution of drug effects within complex tissue microenvironments. The protocols detailed herein have been validated in peer-reviewed studies demonstrating this compound's efficacy in resolving renal inflammation and promoting tissue repair following acute kidney injury. As spatial biology technologies continue to evolve, these methodologies will be essential for advancing targeted therapeutics in nephrology and accelerating the translation of promising compounds like this compound from preclinical models to clinical applications.
Canine B-cell lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), represents a valuable spontaneous large animal model for human lymphoid malignancies due to shared biological characteristics, treatment responses, and clinical outcomes [1] [2]. The CLBL-1 cell line, established from a canine B-cell lymphoma, serves as a standard in vitro model system for investigating novel therapeutic approaches in canine lymphoma research [1] [3] [2]. This biologically relevant model demonstrates conserved pathway activation similar to human DLBCL, including B-cell receptor (BCR) signaling, MYC activation, and nuclear factor-κB (NF-κB) pathway activity [3].
The BET protein family (BRD2, BRD3, BRD4, BRDT) functions as epigenetic readers that recognize acetylated lysine residues on histones and recruit transcriptional regulatory complexes to control gene expression [2] [4]. In canine DLBCL, transcriptome data reveals MYC overexpression, making BET inhibition an appealing therapeutic strategy through disruption of oncogenic transcriptional networks [3] [2]. Simultaneously, SYK inhibition targets BCR signaling pathways that function as pro-survival factors in canine DLBCL, with the selective SYK inhibitor Entospletinib demonstrating antineoplastic effects in hematological malignancies [2]. The combination of these targeted approaches represents a promising strategy for canine lymphoma treatment.
Initial studies established the dose-dependent anti-proliferative effects of both pan- and isoform-specific BET inhibitors in the canine CLBL-1 cell line. I-BET151 (pan-BET inhibitor) and AZD5153 (bivalent BRD4-specific inhibitor) both demonstrated significant time- and concentration-dependent inhibition of cellular proliferation and metabolic activity [1] [2]. The half-maximal inhibitory concentrations (IC~50~) for these compounds were established through comprehensive dose-response experiments ranging from 0.001-10 μM, providing critical baseline data for combination therapy design [1].
This compound monotherapy also exhibited dose-responsive anti-proliferative activity in CLBL-1 cells, though with a distinct efficacy profile compared to BET inhibitors [2]. The single-agent activity of this compound confirmed the functional importance of SYK signaling in canine B-cell lymphoma maintenance and provided rationale for investigating its potential in combination therapeutic approaches.
Contrary to the hypothesized synergy, the combination of this compound with either BET inhibitor (I-BET151 or AZD5153) demonstrated no additional synergistic effects in the CLBL-1 canine lymphoma model [1] [2]. Quantitative assessment using the Bliss independence model confirmed the absence of synergistic anti-proliferative effects across multiple concentration combinations and treatment durations [1].
Table 1: Summary of Combination Therapy Results in Canine CLBL-1 Cells
| Treatment Combination | Effect on Proliferation | Apoptosis/Necrosis Induction | Synergistic Potential (Bliss Model) |
|---|---|---|---|
| I-BET151 + this compound | Significant inhibition | No enhancement | Additive, not synergistic |
| AZD5153 + this compound | Significant inhibition | No enhancement | Additive, not synergistic |
| BETi + SYKi sequential | Not tested | Not tested | Not evaluated |
These findings suggest that while both BET and SYK inhibition demonstrate individual efficacy in canine lymphoma models, their simultaneous administration does not provide enhanced therapeutic benefit beyond additive effects in vitro [1]. This important negative result provides crucial guidance for future therapeutic development, directing research toward more promising combination strategies.
Table 2: Quantitative Anti-Proliferative Effects in Canine Lymphoma Models
| Therapeutic Agent | Target | IC~50~ Range | Maximum Efficacy | Key Cellular Effects |
|---|---|---|---|---|
| I-BET151 (pan-BETi) | BRD2/3/4 | 0.5-5 μM | >80% proliferation | Cell cycle arrest, metabolic activity |
| AZD5153 (BRD4-specific) | BRD4 (bivalent) | 0.1-1 μM | >75% proliferation | Apoptosis induction, morphology changes |
| This compound (SYKi) | SYK | 0.5-5 μM | 60-70% proliferation | Moderate anti-proliferative effect |
| OTX015 (pan-BETi) | BRD2/3/4 | Not reported | Proliferation block | MYC downregulation [3] |
| MZ1 (BRD4 degrader) | BRD4 | Not reported | More potent than OTX015 | MYC and LIN28B downregulation [3] |
The canine DLBCL cell line CLBL-1 was maintained in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum and 100 U/mL penicillin/0.1 mg/mL streptomycin at 37°C in a humidified 5% CO~2~ atmosphere [1] [2]. Cells were kept in logarithmic growth phase with regular medium changes every 2-3 days. The doubling time of CLBL-1 is approximately 31 hours [2].
Inhibitors and compounds were obtained from commercial sources: I-BET151 (Selleck Chemicals, #S2780), AZD5153 (Selleck Chemicals, #S8573), and this compound (Selleck Chemicals, #S2779). Stock solutions (10 mM) were prepared in DMSO (cell culture grade) and stored at -80°C. Working solutions were freshly prepared before each experiment by dilution in complete cell culture medium, with final DMSO concentrations <0.1% to maintain cell viability [1] [2].
For mono-therapy experiments, CLBL-1 cells were seeded at 0.33 × 10^6^ cells/mL in 24-well and 96-well plates and treated with serial concentrations (0.001, 0.01, 0.1, 0.5, 1, 2.5, 5, 10 μM) of I-BET151, AZD5153, or this compound for 24, 48, and 72 hours [2]. For combination studies, fixed-ratio combinations of BET inhibitors with this compound were applied across the same concentration range and timepoints [1].
The experimental workflow followed this standardized sequence:
Cell proliferation was quantified using trypan blue exclusion and manual counting with a hemocytometer. Metabolic activity was assessed using tetrazolium-based assays (WST-1 or MTT) according to manufacturer protocols [1] [2].
Apoptosis and necrosis were evaluated by Annexin V-FITC/propidium iodide (PI) dual staining followed by flow cytometric analysis. Cells were classified as:
Cell cycle analysis was performed by PI staining of ethanol-fixed cells following RNase treatment, with DNA content measured by flow cytometry and cell cycle distribution determined using appropriate analysis software [2].
Cell morphology was assessed by May-Grünwald Giemsa staining of cytospin preparations, with evaluation of nuclear size, chromatin pattern, and cytoplasmic characteristics [1].
Synergistic potential was evaluated through the Bliss independence model using the formula: [E_{Bliss} = E_A + E_B - (E_A \times E_B)] Where E~A~ and E~B~ are the fractional inhibitions produced by drug A and drug B alone. Experimental combination effects exceeding E~Bliss~ indicate synergy [1].
Statistical analysis included multiple replicates (n≥3) with data presented as mean ± standard deviation. Significance was determined using Student's t-test or ANOVA with post-hoc testing, with p<0.05 considered statistically significant [1] [2].
Figure 1: Targeted Pathways in Canine Lymphoma Therapy. BET proteins (BRD2/3/4) function as epigenetic readers regulating oncogene transcription (e.g., MYC). SYK mediates B-cell receptor (BCR) signaling leading to NF-κB activation and cell survival. BET inhibitors (I-BET151, AZD5153) and SYK inhibitor (this compound) target these parallel pathways.
Figure 2: Experimental Workflow for Combination Therapy Assessment. The standardized protocol encompasses cell culture maintenance, inhibitor preparation, treatment application, comprehensive cellular response assays, and sophisticated data analysis including synergy calculations.
The absence of synergistic activity between this compound and BET inhibitors in canine lymphoma models suggests several important considerations for therapeutic development. First, the parallel rather than convergent pathway inhibition may limit combinatorial efficacy, as these agents potentially target independent survival mechanisms in lymphoma cells [1]. Second, compensatory mechanisms may maintain cell proliferation despite dual pathway targeting, suggesting the need for identification of additional critical dependencies.
Future studies should explore alternative combination strategies for canine lymphoma, including:
From a translational perspective, the conserved biology between canine and human DLBCL suggests these findings may inform human drug development. The canine spontaneous lymphoma model remains a valuable platform for evaluating novel targeted therapy combinations in an immunocompetent setting with natural tumor heterogeneity [3] [5].
These Application Notes provide comprehensive experimental protocols for evaluating BET inhibitor and this compound combinations in canine lymphoma models. The detailed methodologies enable standardized assessment of therapeutic efficacy, synergy, and cellular responses. The findings demonstrate that while both BET inhibition and SYK inhibition exhibit monotherapy activity in canine DLBCL models, their combination does not produce synergistic anti-proliferative effects. This information guides rational therapeutic development for canine lymphoma and informs translational approaches for human lymphoid malignancies.
The core issue you've identified is real. Clinical studies in healthy volunteers have demonstrated that entospletinib's absorption is solubility-limited, meaning that increasing the dose beyond a certain point does not result in a corresponding increase in systemic exposure.
The table below summarizes the key evidence for this phenomenon:
| Evidence Source | Key Finding | Interpreting the Data |
|---|---|---|
| Phase 1 PK Study in Healthy Volunteers [1] [2] | This compound exposures reached a plateau at doses ≥600 mg twice daily. | This plateau is explicitly attributed to solubility-limited absorption. At these higher doses, the drug cannot dissolve quickly enough in the gastrointestinal fluids to be absorbed. |
The following diagram illustrates the key relationships and experimental evidence that define this compound's solubility-limited absorption:
While the search results do not contain proven protocols for overcoming this compound's solubility issue, the following guide synthesizes general principles of pre-formulation and experimental design that you can apply.
What does "solubility-limited absorption" mean for my experiments? It means that the rate and extent of this compound's absorption is controlled by its dissolution in the gut fluids, not just by the dose you administer. In vivo, you may observe a non-linear increase in plasma concentration (Cmax) and overall exposure (AUC) as the dose increases, eventually hitting a ceiling.
What are the primary strategies to improve this compound's solubility? Based on standard pharmaceutical development practices, you can explore:
How can I monitor and validate solubility improvements? You need robust in vitro and in vivo models. The table below outlines key experiments:
| Experiment Type | Methodology & Protocol Outline | Key Measured Outcomes |
|---|
| In Vitro Solubility & Dissolution | 1. Prepare different formulations (e.g., API vs. salt, micronized vs. un-milled). 2. Use a USP dissolution apparatus with biorelevant media (e.g., FaSSIF/FeSSIF). 3. Sample at intervals (e.g., 5, 10, 15, 30, 45, 60 min) and analyze via HPLC-UV/LC-MS [4]. | - Saturation solubility (Cs).
The workflow for a systematic approach to troubleshooting this issue can be visualized as follows:
Entospletinib exhibits a non-linear pharmacokinetic (PK) profile. Exposure increases with dose but reaches a plateau at higher doses due to solubility-limited absorption [1].
The table below summarizes key PK and pharmacodynamic (PD) parameters from the first-in-human study in healthy volunteers [1].
| Parameter | Findings |
|---|---|
| Dose Range Studied | 25 mg to 1200 mg (single and multiple twice-daily doses) [1] |
| Plasma Half-Life | Median 9–15 hours [1] |
| Exposure Plateau | Observed at doses ≥600 mg twice daily [1] |
| Mechanism of Plateau | Solubility-limited absorption [1] |
| Key PD Biomarkers | • CD63 expression on basophils • Phosphorylated SYK (pSYK) Y525 [1] | | Target Inhibition at Plateau Doses | • Peak: >90% CD63 inhibition & >70% pSYK inhibition • Trough: >60% CD63 inhibition & >50% pSYK inhibition [1] |
The following methodology is adapted from the first-in-human study that established the foundational PK/PD data for this compound [1].
The workflow for this integrated PK/PD analysis can be visualized as follows:
The following guidance addresses common challenges in pre-clinical and clinical investigations of this compound.
| Challenge/Question | Explanation & Management Strategy |
|---|---|
| How should exposure plateau be managed in trial design? | The 800 mg twice daily dose was selected for phase 2 trials based on PK/PD data showing it provides >50% target coverage at trough concentrations, balancing maximal efficacy and safety [1] [2]. |
| Does food intake affect absorption at high doses? | The initial FIH study was conducted under fasted conditions [1]. One search result mentions separate "fed studies," suggesting food effect was investigated, but specific data is not provided here [1]. For precise dosing, adhere to the trial's defined conditions (fasting or fed). |
| What are the clinical implications of the plateau? | Doses above 800 mg twice daily are unlikely to provide increased systemic exposure or SYK inhibition, but may increase the risk of adverse events without therapeutic benefit [1]. |
This compound is a selective inhibitor of spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates this mechanism.
The table below summarizes the key adverse effects (AEs) of this compound identified in clinical trials, with a focus on hepatotoxicity.
| Adverse Effect | Severity & Details | Frequency & Context | Citations |
|---|---|---|---|
| Elevated Liver Enzymes (ALT/AST) | Grade 3/4 elevations; generally reversible. | Common lab abnormality in clinical trials. | [1] [2] |
| Other Hematologic Toxicities | Neutropenia, febrile neutropenia. | Reported in patients with hematologic malignancies. | [1] |
| Non-Hematologic Toxicities | Diarrhea, nausea, febrile neutropenia, dyspnea, pneumonia, dehydration, pyrexia. | Common treatment-emergent serious AEs. | [1] |
| Serious Toxicity in Combination | Pneumonitis (severe, sometimes fatal). | Noted with this compound + idelalisib combination; trial halted. | [1] |
A standardized protocol for monitoring and managing liver enzyme elevations is crucial for patient safety and data integrity in clinical research. The following workflow provides a framework for clinical and preclinical studies.
For researchers investigating the underlying biology of this compound, recent studies have uncovered relevant signaling pathways.
Key Mechanistic and Resistance Findings:
The diagram below illustrates the signaling relationships identified in these resistance studies.
Q1: What is the pharmacologic basis for this compound's selectivity? this compound is a highly selective, reversible, and oral adenosine triphosphate (ATP)-competitive inhibitor of spleen tyrosine kinase (SYK). It blocks B-cell receptor-mediated signaling and proliferation in B lymphocytes, with a half-maximal inhibitory concentration (IC50) of 7.6 nmol/L [2].
Q2: Are there any identified genetic risk factors for DILI with this compound? While the search results do not specify genetic risks for this compound-induced DILI, it is known that polymorphisms in genes encoding cytochrome P-450 enzymes, PTPN22, and certain human leukocyte antigen (HLA) alleles can be risk factors for DILI across various drugs [4]. Research into this compound-specific genetic markers may be an area for further investigation.
Q3: How should liver injury patterns be classified in the lab? Liver injury is typically classified by the "R-value," calculated as (ALT ÷ ULN) / (ALP ÷ ULN). An R-value ≥5 suggests a hepatocellular pattern (primary ALT/AST elevation), R-value ≤2 suggests a cholestatic pattern (primary ALP elevation), and 2<R<5 indicates a mixed pattern [5]. Drug-induced liver injury (DILI) can present in any of these patterns.
Q1: What is the clinical evidence linking entospletinib to hyperbilirubinemia and skin rash?
The following table summarizes the incidence and characteristics of these adverse events (AEs) from clinical trials.
| Adverse Event | Incidence & Severity | Clinical Context & Notes |
|---|---|---|
| Hyperbilirubinemia | A slight trend toward elevation with higher drug exposures was observed [1]. Reported as a known, this compound-related AE [2]. | Often asymptomatic and reversible. Was generally not associated with other markers of significant liver injury [1]. |
| Skin Rash | No clear exposure-response relationship was established [1]. In a combo trial, 13.0% of patients experienced grade 3-4 AST/ALT elevations, but rash severity was not detailed [3]. | Skin rash was identified as a specific adverse event in trials [2]. Management is typically supportive, as most rashes are low-grade. |
Q2: How should I investigate a case of suspected this compound-induced hyperbilirubinemia?
The following workflow outlines a systematic protocol for investigating hyperbilirubinemia in a preclinical or clinical setting. This process helps confirm the association with this compound and rule out other causes.
Experimental Protocol for Hyperbilirubinemia Investigation
Laboratory Confirmation:
Exposure-Response Analysis:
Ctau and 1.5 hours post-dose for Cmax) [1].AUCtau or Ctau). Use statistical models (e.g., linear regression) to test for a significant exposure-response trend [1].Causality Assessment:
Q3: What is the recommended management strategy for skin rash during this compound treatment?
The management of skin rash should be proactive and graded based on severity. The following workflow provides a step-by-step guide.
Experimental & Clinical Management Protocol for Skin Rash
Characterization and Grading:
Management by Severity:
Dose Modification and Rechallenge:
The table below summarizes key drug interaction data for this compound (ENTO), crucial for designing preclinical and clinical studies [1].
| Interacting Drug / Category | Dosing Regimen | Key PK Parameter | Geometric Mean Ratio (GMR) & 90% CI | Clinical Recommendation |
|---|
| Cobicistat (CYP3A inhibitor) | ENTO: 100 mg BID COBI: 150 mg QD | ENTO Cmax ENTO AUCtau | 108 (97, 121) 117 (106, 130) | No significant interaction; no dose adjustment needed. | | Rifampin (CYP3A inducer) | ENTO: 400 mg BID RIF: 600 mg QD | ENTO Cmax ENTO AUCtau | 42 (36, 49) 29 (25, 34) | Avoid co-administration; strong CYP3A inducers significantly reduce ENTO exposure. | | Fluconazole (CYP2C9/3A inhibitor) | ENTO: 100 mg BID FLU: 400/200 mg QD | ENTO Cmax ENTO AUCtau | 132 (119, 147) 141 (127, 157) | Monitor for increased ENTO exposure and adverse effects. | | Rosuvastatin (OATP1B1/1B3, BCRP substrate) | ROS: 10 mg SD ENTO: 400 mg BID | ROS Cmax ROS AUCinf | 368 (298, 456) 381 (316, 460) | Avoid co-administration; ENTO markedly increases statin exposure, raising toxicity risk. | | Digoxin (P-gp substrate) | DIG: 0.5 mg SD ENTO: 400 mg BID | DIG Cmax DIG AUCinf | 139 (114, 169) 138 (128, 148) | Use caution and monitor digoxin levels; ENTO increases digoxin exposure. |
Additional Notes:
Research supports several combination strategies to enhance the anti-tumor efficacy of this compound or mitigate side effects.
| Combination Therapy | Disease Context | Key Findings / Rationale | Reference(s) |
|---|---|---|---|
| Chemotherapy (e.g., Vincristine) | Infant KMT2A-rearranged (KMT2A-r) ALL | Superior inhibition of leukemia proliferation in vivo compared to monotherapy, especially in RAS-wild-type models. | [3] [4] |
| MEK Inhibitor (Selumetinib) | Infant KMT2A-r ALL (specifically KMT2A-AFF1) | Overcomes RAS-mediated resistance to SYK inhibition; superior anti-leukemic effect vs. either agent alone. | [3] [4] |
| Standard Chemotherapy ("7+3") | NPM1-mutated AML (Phase 3 trial) | Being evaluated in an active, not recruiting, Phase 3 trial (NCT05020665). | [2] [5] [6] |
| Anti-PD-1 Immunotherapy | Immunotherapy-induced neurotoxicity | Mitigates anti-PD-1-induced neurocognitive impairment in mice by inhibiting microglial SYK, without compromising anti-tumor efficacy. | [5] |
Here are detailed methodologies for key experiments investigating this compound's efficacy.
This protocol assesses the direct effect of this compound on the clonogenic potential of leukemia cells [4].
This protocol evaluates this compound's efficacy alone and in combination in vivo [4].
The following diagram illustrates the signaling pathways and experimental rationale for targeting KMT2A-rearranged ALL with this compound combinations:
Q1: What is the primary mechanism of action of this compound? this compound is a highly selective, oral inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase expressed predominantly in hematopoietic cells [7]. It acts downstream of various receptors, including the B-cell receptor (BCR) and Fcγ receptors, inhibiting survival and proliferation signals in malignant B-cells and modulating inflammation [7] [8].
Q2: Does this compound have efficacy outside of hematologic cancers? Emerging preclinical evidence suggests potential in non-oncologic contexts. A 2025 study showed this compound resolves renal inflammation and limits fibrosis in a mouse model of acute kidney injury (AKI) by targeting SYK in proinflammatory macrophages [8]. Another study identified it as a potential treatment for neurotoxicity induced by anti-PD-1 immunotherapy, as it reduced microglia activation in mice without compromising anti-tumor efficacy [5].
Q3: What are the key resistance mechanisms to this compound monotherapy? In KMT2A-rearranged infant ALL, the presence of activating NRAS or KRAS mutations can confer resistance to this compound monotherapy [3] [4]. This resistance can be overcome by combining this compound with a MEK inhibitor (e.g., Selumetinib) [3] [4].
Q1: What are the primary mechanisms of resistance to SYK inhibition in B-cell malignancies?
Q2: How does the tumor microenvironment contribute to entospletinib resistance?
Q3: Are there any biomarkers associated with intrinsic sensitivity or resistance to this compound?
Q4: What are the recommended in vitro models for studying this compound resistance?
Q5: Which combinatorial strategies can overcome this compound resistance?
Objective: To model and analyze how stromal BAFF signaling confers resistance to this compound.
Experimental Protocol (Stromal Co-culture & Apoptosis Assay):
Cell Preparation:
Co-culture Setup:
Drug Treatment:
Harvest and Analysis:
The signaling pathway involved in this resistance mechanism can be summarized as follows:
Objective: To identify and validate the upregulation of inflammatory and NF-κB pathway genes in this compound-resistant clones.
Experimental Protocol (RNA Sequencing & Gene Set Enrichment Analysis):
Generation of Resistant Cells:
RNA Extraction and Sequencing:
Bioinformatic Analysis:
Validation:
The following table summarizes the core resistance mechanisms and proposed experimental strategies to investigate them.
| Resistance Mechanism | Key Effectors/Markers | Proposed Experimental Combination/Intervention |
|---|---|---|
| Microenvironmental BAFF Signaling [2] | BAFF, p52/RelB (Non-canonical NF-κB), Mcl-1 | BCL-2 inhibitors (Venetoclax), Smac mimetics |
| Cytokine-mediated Rescue [1] | IL-3, JAK/STAT signaling, RAS/MAPK/ERK | JAK inhibitors, MEK/ERK inhibitors |
| Upregulated Inflammatory State [1] [4] | NF-κB pathway, TNFα signaling, NR3C1/GR | Glucocorticoids (e.g., Dexamethasone) |
| Alternative Kinase Signaling [3] | pAKT, pERK, BCL-6 | PI3K/AKT inhibitors, MEK/ERK inhibitors |
The table below summarizes core data from the first-in-human study in healthy volunteers, which supports the dosing regimen [2].
| Parameter | Finding/Value |
|---|---|
| Dose Range Studied | 25 mg to 1200 mg (single and multiple doses) |
| Plasma Half-Life (Median) | 9 - 15 hours |
| Absorption Plateau | Observed at doses ≥600 mg twice daily (attributed to solubility-limited absorption) |
| Key Biomarker (CD63) Inhibition at 800 mg BID | >90% at peak (C~max~); >60% at trough (C~min~) |
| Key Biomarker (pSYK) Inhibition at 800 mg BID | >70% at peak (C~max~); >50% at trough (C~min~) |
| General Tolerability | Generally well-tolerated over a 48-fold dose range |
The following methodology, derived from the first-in-human study, details how this compound's pharmacodynamic effects and target coverage were evaluated [2].
Objective: To evaluate the functional inhibition of SYK and its downstream signaling in human subjects following this compound administration.
1. Sample Collection:
2. Ex Vivo Basophil Stimulation (CD63 Assay):
3. Analysis of Phosphorylated SYK (pSYK):
4. Data Analysis:
The diagram below illustrates the mechanism of action of this compound within the B-Cell Receptor (BCR) signaling pathway, which underlies the pharmacodynamic assays described.
This compound was evaluated in a phase 2 clinical trial for older adults with specific types of acute myeloid leukemia (AML). The key quantitative outcomes are summarized in the table below.
| Trial Cohort | Patient Population | Composite Complete Remission (CCR) Rate | Median Overall Survival | Study Conclusion |
|---|---|---|---|---|
| Cohort A | AML with TP53 mutations (with or without complex karyotype) | 13.3% (95% CI: 5.1%–26.8%) | 6.5 months | The study was stopped as the futility boundary was crossed. |
| Cohort B | AML with a complex karyotype without TP53 mutations | 30.8% (95% CI: 9.1%–61.4%) | 11.5 months | The study was stopped as the futility boundary was crossed. |
This trial did not identify or utilize CD63 as a biomarker for response monitoring [1].
CD63 is a transmembrane protein widely recognized as a marker for exosomes (small extracellular vesicles). Its role in cancer is complex and appears to be context-dependent, acting in both promoting and suppressing tumor progression [2] [3].
The table below outlines the potential applications of CD63 in cancer research.
| Aspect | Role of CD63 | Potential Research Application |
|---|---|---|
| Diagnostic & Prognostic Marker | Overexpressed in various cancers (e.g., prostate, melanoma, breast). In prostate cancer, high CD63 levels are linked to worse outcomes [4]. | Detecting CD63 in exosomes from blood (liquid biopsy) for diagnosis or prognosis [5] [2]. |
| Therapeutic Target | Interacts with proteins like TIMP-1, activating pro-survival pathways (e.g., PI3K/AKT, MAPK) [2] [3]. | Developing agents (aptamers, antibodies) to block CD63 interactions and inhibit tumor growth [6] [3]. |
| Exosome Isolation & Drug Delivery | A classic exosome surface marker. CD63 aptamers can isolate exosomes under mild conditions (e.g., using 0.5M NaCl) [6]. | Using CD63-targeting systems for precise drug delivery via engineered exosomes [3]. |
For your technical support materials, here is a detailed methodology for isolating exosomes using CD63 aptamers, as described in the literature [6]. The following diagram illustrates this competitive SELEX and isolation workflow.
Key Technical Details:
Based on the current literature, here are some actionable insights:
Q1: What is the evidence that entospletinib is a functional SYK inhibitor? this compound is a second-generation, selective inhibitor of the spleen tyrosine kinase (Syk). In a 2023 study, it demonstrated a dose-dependent decrease in macroscopic signs of joint inflammation in a model of experimental autoimmune arthritis. This effect was linked to its action on SYK, as it significantly reduced local neutrophil accumulation and pro-inflammatory cytokine levels. The study concluded that selective SYK inhibition by this compound reduces disease activity, primarily through effects on neutrophil functions [1].
Q2: How can I validate the selectivity and off-target effects of this compound in my assay? To comprehensively map the interaction profile of kinase inhibitors like this compound, the Kinobeads competition binding assay is a powerful method. This chemical proteomics approach profiles a compound's interaction with hundreds of endogenous kinases and other proteins from native cell lysates under physiologically relevant conditions.
Q3: My cellular assay shows unexpected results; could this compound be inhibiting other targets? While this compound is designed to be selective, off-target effects are always a possibility. The 2023 arthritis study provides reassurance, as it found that this compound did not significantly alter macrophage accumulation or synovial fibroblast numbers at the tested doses, suggesting a targeted effect on specific immune cell pathways. However, for a definitive answer in your specific cell system, employing a Kinobeads-type selectivity assay is recommended [1].
Here is a summary of key experimental findings for easy reference:
| Aspect | Evidence / Method | Key Finding / Purpose |
|---|---|---|
| Functional Efficacy | In vivo autoimmune arthritis model [1] | Dose-dependent reduction of joint inflammation and neutrophil activity. |
| Cellular Target Engagement | Analysis of immune complex- or integrin ligand-activated neutrophils [1] | Dose-dependent decrease in cell responses, confirming on-target SYK inhibition in a relevant primary cell type. |
| Selectivity Profiling | Kinobeads chemical proteomics (general method) [2] | Identifies nanomolar-affinity interactions across hundreds of kinases and non-kinase proteins to assess polypharmacology. |
Protocol 1: Cellular Validation in Immune Complex-Activated Neutrophils This protocol is adapted from the methods used to demonstrate this compound's efficacy [1].
Protocol 2: Assessing Selectivity using the Kinobeads Profiling Method This summarizes the high-throughput protocol used for large-scale inhibitor profiling [2].
To help visualize the experimental journey from setup to validation, the following diagram outlines the key stages:
Understanding the molecular context is crucial for interpreting your results. The diagram below illustrates the core signaling pathway involved in neutrophil activation, which this compound is designed to inhibit.
| Drug Name | Development Stage / Status (as of 2025) | Key Indications with Evidence | Notable Efficacy Findings / Mechanisms |
|---|
| Entospletinib | Phase 3 trials (in AML); Pre-clinical (in AKI-to-CKD) | Acute Myeloid Leukemia (AML) [1] [2], Acute Kidney Injury (AKI) transition [3] | • Pre-clinically, resolves renal inflammation, promotes kidney repair, reduces fibrosis [3]. • In AML, clinical activity in HOXA9/MEIS1-altered disease; resistance linked to inflammatory pathway upregulation (NF-κB) [1]. | | Fostamatinib | Approved (Chronic ITP); Pre-clinical (Cancer) | Chronic Immune Thrombocytopenia (ITP) [4] [5]; potential pan-TAM kinase inhibitor [6] | • Meta-analysis of RCTs shows SYK inhibitors significantly increase stable platelet response in chronic ITP (RR=17.77) [4]. • AI-predicted and in vitro-verified novel mechanism as a pan-TAM kinase inhibitor, unique among SYK inhibitors [6]. | | Lanraplenib | Pre-clinical / Phase 1b/2 planned (in AML) | Acute Myeloid Leukemia (AML) [2] | • Pre-clinical ex vivo profile comparable to this compound across various AML patient samples; shows additive effect in combination with cytarabine, gilteritinib, trametinib [2]. | | Sovleplenib | Phase 3 (in ITP in China) | Primary Immune Thrombocytopenia (ITP) [4] | • Included in meta-analysis of SYK inhibitors for ITP, showing class effect in increasing platelet response [4]. |
For the key comparative studies mentioned, here are the detailed experimental methodologies.
Pre-clinical Comparison in AML (this compound vs. Lanraplenib) [2]
Clinical Efficacy in ITP (SYK Inhibitor Class) [4]
Novel Mechanism of Fostamatinib (Pan-TAM Inhibition) [6]
The following diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in AML, based on the search results [3] [1].
The current data suggests that while SYK inhibitors show promise across several diseases, a direct head-to-head clinical comparison of this compound versus other inhibitors is not yet available. The most robust clinical efficacy data for the class currently exists for fostamatinib and sovleplenib in the treatment of Immune Thrombocytopenia (ITP) [4] [5].
This compound is being actively investigated in other areas, such as AML and kidney disease, but these findings are primarily from pre-clinical or early-phase clinical studies [3] [1] [2]. Furthermore, research indicates that drugs within this class may have unique properties beyond SYK inhibition (like fostamatinib's action on TAM kinases) [6], which could influence their efficacy and appropriate clinical use.
Entospletinib and corticosteroids represent two distinct classes of anti-inflammatory agents with fundamentally different molecular mechanisms of action. This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic tyrosine kinase involved in immunoreceptor signaling in various hematopoietic cells [1] [2]. It functions as a targeted small molecule that directly binds to and inhibits SYK activity, with an IC50 value of 7.7 nM in enzymatic assays [1]. In contrast, corticosteroids are broad-spectrum immunosuppressants that exert their effects primarily through genomic mechanisms—they bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate gene transcription through interaction with glucocorticoid response elements (GREs) [3] [4]. This fundamental difference in mechanism—targeted kinase inhibition versus genomic regulation—underpins their distinct therapeutic profiles, applications, and side effect considerations.
The cellular targets of these agents further highlight their mechanistic differences. This compound primarily affects B-cells, macrophages, and other innate immune cells by disrupting SYK-dependent signaling pathways downstream of various immunoreceptors including the B-cell receptor (BCR) and Fc receptors [2] [5]. Corticosteroids, however, exhibit pleiotropic effects across multiple immune cell types including T-cells, monocytes, and neutrophils, with their anti-inflammatory actions stemming largely from inhibited cytokine gene transcription and reduced immune cell activation and migration [3] [4]. The following table summarizes their key mechanistic characteristics:
Table 1: Mechanism of Action Comparison
| Characteristic | This compound | Corticosteroids |
|---|---|---|
| Primary Molecular Target | SYK kinase [1] | Glucocorticoid receptor (NR3C1) [3] |
| Mechanism Class | Targeted kinase inhibitor [2] | Genomic regulator [3] |
| Key Pathway Affected | BCR signaling, Fc receptor signaling [2] [5] | NF-κB, AP-1 transcription pathways [3] |
| Primary Immune Cells Targeted | B-cells, macrophages, dendritic cells [5] | T-cells, monocytes, neutrophils, eosinophils [3] |
| Onset of Action | Rapid (hours) [5] | Variable (hours to days) [3] |
This compound has been primarily investigated in oncologic indications, particularly hematologic malignancies where SYK signaling plays a pathophysiologic role. Clinical trials have demonstrated promising activity in patients with high HOXA9/MEIS1-expressing acute leukemias, including those with KMT2A (formerly MLL) rearrangements or NPM1 mutations [3] [4]. These specific genetic subtypes exhibit particular dependence on SYK signaling pathways, making them especially susceptible to SYK inhibition. Additionally, this compound has shown efficacy in preventing graft-versus-host disease (GVHD) in preclinical models, with one study demonstrating that early SYK inhibition improved immune cell reconstitution and survival in transplanted mice, with 60% of this compound-treated mice surviving to day +120 compared to only 10% in the placebo group [5]. The drug significantly reduced clinical manifestations of ocular and skin GVHD, with histologic analysis showing decreased infiltration of SYK+ immune cells in target tissues [5].
Beyond these applications, this compound has been studied in various B-cell malignancies, including clinical trials for chronic lymphocytic leukemia, follicular lymphoma, mantle cell lymphoma, and other non-Hodgkin lymphomas [2]. The rationale for SYK inhibition in these conditions stems from the crucial role of B-cell receptor signaling in B-cell proliferation and survival, with SYK serving as one of the most proximal mediators in this signaling cascade. The therapeutic effect in these contexts appears to derive from both direct effects on malignant B-cells and modulation of the tumor microenvironment.
Corticosteroids represent cornerstone therapies across a broad spectrum of inflammatory and autoimmune conditions, with well-established efficacy in diseases such as rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and asthma [3] [4]. Their rapid and potent immunosuppressive effects make them particularly valuable in acute inflammatory exacerbations and in the management of cytokine release syndromes. In the hematologic context, corticosteroids are routinely used in the treatment of acute lymphoblastic leukemia (ALL), where they induce apoptosis in malignant lymphoblasts, and as part of GVHD prophylaxis and treatment regimens following allogeneic hematopoietic stem cell transplantation [3].
Recent research has revealed a particularly interesting application for corticosteroids in the management of SYK inhibitor resistance in acute myeloid leukemia (AML). Studies have demonstrated that AML cells with acquired resistance to this compound show markedly increased sensitivity to glucocorticoids such as dexamethasone and prednisolone [3] [4]. For instance, this compound-resistant MV4-11 AML cells exhibited a dramatic shift in dexamethasone sensitivity (IC50 decreased from 11.9 µmol/L in naive cells to 0.2 µmol/L in resistant cells) [3] [4]. This synthetic lethal interaction suggests potential sequential or combination therapeutic strategies leveraging both drug classes.
Table 2: Therapeutic Application Comparison
| Application | This compound | Corticosteroids |
|---|---|---|
| AML (high HOXA9/MEIS1) | Clinical trials show promise [3] [4] | Not standard, but effective in SYKi-resistant cells [3] |
| GVHD | Prevents ocular and skin manifestations in mice [5] | First-line prophylaxis and treatment [5] |
| B-cell Malignancies | Investigated in clinical trials [2] | Standard in ALL, some lymphomas [3] |
| Autoimmune Conditions | Not applicable | First-line for many conditions [3] |
| SYKi Resistance | N/A (induces resistance) | Highly effective against resistant cells [3] [4] |
Preclinical studies provide compelling evidence for the anti-inflammatory efficacy of this compound. In a murine model of chronic GVHD, this compound administration beginning on day +12 post-transplantation resulted in dramatic improvements in clinical disease parameters compared to placebo-treated controls [5]. Specifically, this compound-treated mice showed significant reduction in clinical eye scores, alopecia, and skin pathology, with parallel decreases in the infiltration of SYK+ B220+ B-cells and F4/80+ macrophages into target tissues [5]. This corresponded with improved survival, as mentioned previously. From a pharmacodynamic perspective, this compound achieved plasma concentrations of 1.33-3.48 μM in mice receiving different dosing regimens, which translated to SYK target inhibition ranging from 32%-66% (average coverage) to 62%-85% (peak coverage) [5].
The anti-inflammatory mechanism of this compound appears to involve disruption of multiple signaling pathways. In naive AML cells, this compound treatment strongly downregulated inflammatory response and TNFα signaling via NF-κB gene sets [3] [4]. This is particularly relevant as these same pathways become markedly upregulated in the this compound-resistant state, suggesting that SYK inhibition normally suppresses these inflammatory cascades [3] [4]. Additionally, this compound has been shown to reduce NF-κB activation following TNFα stimulation, providing a direct link between SYK inhibition and modulation of this central pro-inflammatory pathway [3].
Acquired resistance to targeted therapies represents a significant clinical challenge, and understanding the resistance mechanisms to this compound has revealed important insights into its relationship with corticosteroids. When AML cells develop resistance to this compound, they undergo transcriptional reprogramming characterized by upregulation of inflammatory pathways, including TNFα signaling via NF-κB and general inflammatory response genes [3] [4]. This reprogramming appears to create a therapeutic vulnerability to glucocorticoids, as evidenced by the dramatically increased sensitivity of resistant cells to dexamethasone and prednisolone [3] [4].
The molecular basis for this increased glucocorticoid sensitivity involves upregulation of the glucocorticoid receptor NR3C1 at both protein and transcript levels in this compound-resistant cells [3] [4]. This phenomenon appears specific to the SYK inhibitor resistance state, as venetoclax-resistant AML cell lines did not show similar NR3C1 upregulation [3]. Interestingly, NR3C1 overexpression alone was sufficient to increase glucocorticoid sensitivity but did not confer resistance to SYK inhibition, indicating that additional adaptations beyond NR3C1 upregulation are necessary for the full resistant phenotype [3] [4]. Treatment of this compound-resistant cells with dexamethasone resulted in enhanced upregulation of the pro-apoptotic protein BIM compared to naive cells, suggesting that resistant cells are primed for glucocorticoid-induced apoptosis [3].
Table 3: Experimental Efficacy Data
| Parameter | This compound | Corticosteroids |
|---|---|---|
| SYK Inhibition Potency | IC50 = 7.7 nM (enzymatic assay) [1] | Not applicable |
| Kinase Selectivity | >10-fold selective against 67/68 kinases profiled; cellular activity against Flt3, Jak2, c-Kit at higher concentrations [1] | Not applicable |
| Dexamethasone IC50 in Naive AML | Not applicable | 11.9 μM (MV4-11 cells) [3] |
| Dexamethasone IC50 in SYKi-Resistant AML | Not applicable | 0.2 μM (MV4-11 cells) [3] |
| GVHD Prevention Efficacy | 60% survival at day +120 vs 10% placebo (mice) [5] | Standard of care (varies by regimen) |
| Key Resistance Mechanisms | Upregulation of inflammatory pathways, IL-3 overexpression [3] [4] | Multiple, including receptor downregulation |
In vitro SYK enzymatic assays utilized to characterize this compound typically employ Lance-based detection systems to measure phosphorylation of specific substrates. In one profiling study, this compound was tested against a panel of 359 non-mutant kinases using the KinomeScan platform at a concentration of 10 μM, with dissociation constants (Kd) subsequently determined for 67 kinases [1]. For cellular selectivity assessment, researchers measured inhibition of target protein phosphorylation or functional responses in cells treated with this compound, identifying several off-target kinases (Flt3, Jak2, c-Kit, KDR, and Ret) that showed inhibition at higher concentrations with 13- to >1000-fold cellular selectivity for SYK [1].
The drug sensitivity screening that revealed the glucocorticoid vulnerability in this compound-resistant cells employed the Mechanism Interrogation PlatE (MIPE) library of approximately 1900 oncology-focused compounds [3] [4]. Resistance models were typically generated by long-term culture of AML cell lines (MV4-11, MOLM14) with increasing concentrations of this compound, with resistance confirmed through viability assays [3]. For glucocorticoid sensitivity testing, resistant and parental cells were treated with serial dilutions of dexamethasone or prednisolone, and cell viability was assessed after 72 hours using standardized cell viability assays (e.g., CellTiter-Glo) to generate IC50 values [3] [4].
Preclinical GVHD models used to evaluate this compound typically involve lethally irradiated BALB/c recipient mice transplanted with T cell-depleted C57BL/6 bone marrow cells plus splenocytes to induce GVHD [5]. This compound administration often begins around day +12 post-transplantation, formulated in compounded chow at concentrations of 0.02% or 0.06% [5]. Pharmacodynamic coverage is assessed by measuring plasma drug concentrations at various timepoints and comparing these to levels required for SYK target inhibition in ex vivo whole-blood stimulation assays [5]. Mice are monitored regularly for clinical signs of GVHD, including ocular disease (conjunctival inflammation, keratopathy), alopecia, and skin pathology, typically using standardized scoring systems [5].
For RNA sequencing studies analyzing transcriptional changes in this compound-resistant cells, standard bulk RNA-seq approaches are employed, followed by gene set enrichment analysis (GSEA) to identify upregulated and downregulated pathways [3] [4]. In one study, this approach revealed significant enrichment for inflammatory response and TNFα signaling via NF-κB pathways in resistant cells compared to naive controls [3]. Validation experiments often include Western blotting for key proteins (e.g., NR3C1, BIM, SYK phosphorylation), quantitative PCR for transcript levels, and functional rescue experiments through cytokine supplementation or gene overexpression [3] [4].
The anti-inflammatory mechanisms of this compound and corticosteroids operate through distinct but partially intersecting signaling pathways. The following diagram illustrates key pathways affected by each agent and their points of intersection, particularly in the context of SYK inhibitor resistance:
The diagram above illustrates several key relationships: (1) the direct inhibitory effect of this compound on SYK kinase activity and subsequent dampening of NF-κB signaling and inflammatory gene expression; (2) the genomic mechanism of corticosteroids through glucocorticoid receptor activation and subsequent suppression of inflammatory pathways; and (3) the compensatory pathway upregulation that occurs in SYK inhibitor-resistant cells, involving both enhanced inflammatory signaling and increased glucocorticoid receptor expression that creates vulnerability to corticosteroid therapy [3] [4] [5].
The molecular cross-talk between these pathways is particularly evident in the resistance mechanism. SYK inhibition in naive cells suppresses inflammatory gene expression, but resistant cells compensate by upregulating alternative inflammatory pathways, including TNFα signaling through NF-κB [3] [4]. This compensated state coincidentally involves NR3C1 upregulation, which may represent either a parallel adaptation or a consequence of the inflammatory reprogramming. The resulting therapeutic vulnerability to glucocorticoids enables potential sequential therapy approaches where this compound resistance is managed with corticosteroids [3].
The comparative analysis of this compound and corticosteroids reveals two distinct anti-inflammatory therapeutic strategies with complementary strengths and potential clinical applications. This compound offers a targeted approach with defined mechanism and manageable off-target profile, particularly effective in SYK-dependent malignancies and inflammatory conditions. Its limitations include the development of resistance through inflammatory pathway upregulation. Corticosteroids provide broad immunosuppression with rapid onset and well-established efficacy across diverse inflammatory conditions, though with significant metabolic and immunologic side effects with prolonged use.
The table below summarizes the findings from key studies investigating the combination of Entospletinib and BET inhibitors.
| Disease Model | BET Inhibitor(s) Used | SYK Inhibitor | Synergistic? | Key Findings | Citation |
|---|---|---|---|---|---|
| Canine Diffuse Large B-Cell Lymphoma (CLBL-1 cell line) | I-BET151 (pan-BET), AZD5153 (BRD4-specific) | This compound | No | BET inhibitors alone showed significant, dose-dependent anti-proliferative effects. Adding this compound provided no additional synergistic benefit according to the Bliss independence model. [1] | [1] |
| Human Chronic Lymphocytic Leukemia (CLL - primary cells & MEC-1 line) | GS-5829 | This compound | Yes | The combination with this compound was synergistic (CI<1). It enhanced apoptosis by deregulating key pathways (BLK, AKT, ERK1/2, MYC) and targeting supportive "nurselike" cells in the microenvironment. [2] | [2] |
| Human Chronic Lymphocytic Leukemia (CLL) | GS-5829 | This compound | Yes | BET and SYK inhibition showed synergistic anti-leukemia activity in combinations with BCR signaling inhibitors, including the SYK inhibitor this compound. [2] | [2] |
To help you evaluate or replicate these findings, here is a detailed breakdown of the methodologies used in these studies.
The following diagrams illustrate the logical relationship between the drugs and their targets, as well as the general workflow for testing drug synergy in a cellular model.
| NHL Subtype | Study Population | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Primary Source |
|---|---|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | n=41 | 61.0% (95% CI: 44.5%-75.8%) [1] | 0% (Note: 3 pts had nodal response with lymphocytosis) [1] | 13.8 months [1] | Sharman et al., Blood 2015 [1] |
| Indolent NHL (Pooled) | n=69 (FL, LPL, MZL) | 13.0% (95% CI: 6.1%-23.3%) [2] | 1.4% (1 patient) [2] | 5.5 months [2] | Updated analysis in Sharman et al. [2] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | n=43 | 0% [3] | 0% [3] | 1.5 months [3] | Hochster et al., Clin Lymphoma Myeloma Leuk 2018 [3] |
| Mantle Cell Lymphoma (MCL) | n=39 | Information Not Detailed | Information Not Detailed | Information Not Detailed | Mentioned as having "modest activity" [2] |
The data in the table above primarily comes from a multicenter, open-label, single-agent phase 2 study (ClinicalTrials.gov identifier: #NCT01799889) [1] [3].
This compound is an oral, highly selective inhibitor of spleen tyrosine kinase (Syk). The following diagram illustrates its targeted role in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells [1] [2].
As the diagram shows, Syk is a central and proximal mediator in the BCR signaling cascade. By selectively inhibiting Syk, this compound disrupts downstream signaling through key pathways like PI3K, BTK, and ERK, which are critical for the proliferation and survival of malignant B-cells [1] [2].
| Drug Name | Primary Target | Key Efficacy Findings | Reported Safety Findings | Clinical Context / Notes |
|---|
| Entospletinib | SYK [1] [2] [3] | Preclinical: Attenuated AKI-to-CKD transition in mice; restored chemosensitivity in ABCG2-mediated MDR lung cancer cells [1] [3]. Clinical (Trials): Investigated for CLL, AML, DLBCL, and KMT2A-R ALL; demonstrated combinatorial efficacy with chemotherapy in some models [2] [4] [5]. | Preclinical: No renal toxicity or significant cell death observed in mice and human tubular cells at tested doses [1]. Clinical (Trials): A phase Ib/II study reported a favorable short-term safety profile [1]. | A selective, oral SYK inhibitor. Multiple clinical trials are ongoing; not yet broadly approved [2] [3]. | | Imatinib | BCR-ABL [6] | Effective for CML and Ph+ ALL; 10-year survival rate of 83.3% for CML [6]. | Common adverse reactions: superficial edema, pigmentation, rash; ~25-30% of CML patients develop resistance [6]. | First-generation TKI. Resistance, particularly T315I mutation, is a key limitation [6]. | | Dasatinib | BCR-ABL [6] | Second-gen TKI; effective against a wider range of mutations than Imatinib; 5-year OS rate of 96% in newly diagnosed CML [6]. | Adverse reactions: cardiovascular effects, pulmonary arterial hypertension, pleural effusion, bleeding [6]. | Second-generation TKI. | | Ponatinib | BCR-ABL (including T315I) [6] | Third-gen TKI; effective for patients with resistance/intolerance, especially those with T315I mutation [6]. | Serious safety concerns led to temporary market withdrawal; indication limited to specific, high-need patients [6]. | Third-generation TKI. | | Erlotinib | EGFR [7] | Used in NSCLC treatment [7]. | In a network meta-analysis of NSCLC TKIs, Erlotinib had the lowest risk for hypertension and thrombotic events [7]. | Included as a benchmark for TKI safety in a different therapeutic area (NSCLC). |
For researchers, the methodologies and key findings from pivotal preclinical studies are crucial. The following table details the experimental protocols and outcomes related to this compound's safety and efficacy.
| Study Focus | Experimental Model & Protocol | Key Findings & Implications |
|---|
| Renal Safety & Efficacy [1] | Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice. Dosing: 20 mg/kg intraperitoneally 30 mins pre-IRI, then daily for 6 days, then every other day until day 14. Analysis: Immunoblotting, histopathology (PAS, Masson's trichrome), flow cytometry. | Efficacy: Attenuated transition from AKI to CKD, reduced fibrosis, and resolved inflammation. Safety: No renal toxicity or changes in body weight; minimal impact on primary human tubular epithelial cells in vitro. | | Overcoming Multidrug Resistance (MDR) [3] | Model: In vitro study using NSCLC cell line (NCI-H460) and its ABCG2-overexpressing resistant variant (NCI-H460/MX20). Dosing: 3 μM GS-9973 (this compound) co-incubated with chemotherapeutics. Analysis: MTT assay, flow cytometry for efflux, immunoblotting, ATPase activity assay, molecular docking. | Efficacy: Reversed ABCG2-mediated resistance to mitoxantrone and doxorubicin. Mechanism: Blocks ABCG2 efflux function and downregulates its protein expression without changing mRNA levels or localization. | | Combinatorial Efficacy in Leukemia [4] | Model: Patient-derived xenograft (PDX) models of infant KMT2A-R acute lymphoblastic leukemia (ALL) in NSG mice. Dosing: this compound administered orally via rodent chow (0.03%, 0.05%, 0.07% concentrations), alone and with vincristine. Analysis: In vivo leukemia proliferation, phosphoflow cytometry for signaling pathways. | Efficacy: Inhibited leukemia proliferation in RAS-wild-type models; enhanced effects in combination with vincristine. Note: No anti-leukemic activity in models with concurrent RAS mutations, suggesting a mechanism of resistance. |
The following diagram illustrates the signaling pathway targeted by this compound, based on descriptions from the search results.
This compound is characterized as an oral, selective inhibitor of spleen tyrosine kinase (SYK) [1] [2]. It is classified as a small molecule and an ATP-competitive kinase inhibitor [3]. Its primary proposed mechanism of action is the inhibition of B-cell receptor (BCR) signaling, which can lead to an suppression of tumor cell activation, migration, adhesion, and proliferation [1].
The table below summarizes the key information about its primary target:
| Feature | Description |
|---|---|
| Primary Target | Spleen Tyrosine Kinase (SYK) [4] [1] |
| Drug Category | Small Molecule; Tyrosine Kinase Inhibitor (TKI) [1] |
| Mechanism | ATP-competitive inhibitor; suppresses B-cell receptor (BCR) signaling [1] [3] |
| Known Indications (Under Investigation) | Acute Myeloid Leukemia (AML), particularly NPM1-mutated AML; various B-cell malignancies (e.g., CLL, NHL) [1] [2] |
Current literature and drug profiling resources suggest that this compound has a clean selectivity profile. The following table summarizes the available information on its specificity:
| Aspect | Finding | Supporting Evidence / Context |
|---|---|---|
| Reported Selectivity | Highly selective for SYK [1] [2] | Described as a "selective inhibitor" in drug databases and trial documentation. |
| Quantified Off-Targets | No specific off-target kinases identified in curated sources [4] [1] | DrugBank and My Cancer Genome list only SYK as its target, with no other kinase off-targets noted. |
| Broader Kinase Profiling Context | Information on broad kinome-wide screening is not publicly available in searched results. | A 2025 review on kinase inhibitor properties does not include this compound in its analysis [5]. |
The selectivity of this compound is a key feature highlighted in its clinical development.
While direct off-target kinase effects are not prominently reported, research has identified a potential resistance mechanism that provides indirect evidence of its target specificity.
A 2025 study investigated resistance to SYK inhibition in Acute Myeloid Leukemia (AML) cells and found that cells with acquired resistance to this compound did not develop new kinase mutations [7]. Instead, resistance was driven by a non-mutational, compensatory activation of inflammatory signaling pathways, particularly TNFα signaling via NF-κB [7]. This suggests that this compound's action is specifically on SYK, forcing cancer cells to activate alternative survival pathways rather than mutating the drug target itself.
Furthermore, these this compound-resistant cells showed a markedly increased sensitivity to glucocorticoids, which are potent immunosuppressants [7]. This synthetic lethal interaction provides a potential combination strategy to overcome resistance.
Based on the available data, this compound demonstrates a high degree of specificity for SYK with no major, well-documented off-target kinase interactions noted in standard pharmacological profiles [4] [1] [2]. Its clinical development as a second-generation SYK inhibitor underscores a focus on improved selectivity [6]. The discovery that resistance arises from pathway-level compensation, rather than off-target kinase promiscuity, further supports its targeted mechanism of action [7].